Product packaging for A66(Cat. No.:CAS No. 1166227-08-2)

A66

Cat. No.: B605055
CAS No.: 1166227-08-2
M. Wt: 393.5 g/mol
InChI Key: HBPXWEPKNBHKAX-NSHDSACASA-N
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Description

(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide is a proline derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O2S2 B605055 A66 CAS No. 1166227-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXWEPKNBHKAX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655299
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166227-08-2
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed protocol for the synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound of interest for researchers and scientists in the field of drug development. The synthesis involves a multi-step process, including the preparation of key intermediates and a final coupling reaction.

Physicochemical Data

PropertyValue
Molecular Formula C₁₇H₂₃N₅O₂S₂
Molecular Weight 393.5 g/mol
IUPAC Name (2S)-N¹-[2-(tert-butyl)-4'-methyl-4,5'-bithiazol-2'-yl]pyrrolidine-1,2-dicarboxamide
PubChem CID 42636535
CAS Number Not readily available

Synthesis Pathway Overview

The synthesis of the target compound can be conceptually broken down into three main stages:

  • Synthesis of the Bithiazole Core: Preparation of the key intermediate, 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine.

  • Preparation of the Pyrrolidine Moiety: Synthesis of an appropriately functionalized (S)-pyrrolidine-1,2-dicarboxamide derivative.

  • Coupling and Final Product Formation: Amidation reaction to couple the bithiazole and pyrrolidine moieties to yield the final product.

Synthesis_Pathway cluster_0 Bithiazole Core Synthesis cluster_1 Pyrrolidine Moiety Preparation cluster_2 Final Coupling A Starting Materials for Bithiazole B 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine (Intermediate 1) A->B Multi-step synthesis E Final Product B->E Coupling Reaction C (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid D (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (Intermediate 2) C->D Amidation F Boc Deprotection D->F F->E

Caption: General overview of the synthetic strategy.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of similar compounds found in the patent literature.

Protocol 1: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine (Intermediate 1)

The synthesis of this intermediate is a multi-step process that involves the sequential formation of the two thiazole rings.

Step 1.1: Synthesis of 2-(tert-butyl)thiazole-4-carbaldehyde A detailed procedure for this specific intermediate is not readily available in the public domain. However, a plausible route involves the Hantzsch thiazole synthesis from pivalamide (to form the thioamide in situ) and 3-chloro-2-oxopropanal, followed by appropriate functional group manipulations.

Step 1.2: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine This step likely involves the condensation of the thiazole aldehyde from the previous step with an appropriate precursor to form the second thiazole ring, followed by the introduction of the amine group.

Protocol 2: Synthesis of (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (Intermediate 2)

Materials:

  • (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ammonia solution (2.0 eq) and continue stirring at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Step 3.1: Boc Deprotection of Intermediate 2 Materials:

  • (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (Intermediate 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 2 in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM to obtain the crude (S)-pyrrolidine-2-carboxamide as its TFA salt.

Step 3.2: Coupling Reaction Materials:

  • 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine (Intermediate 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • (S)-pyrrolidine-2-carboxamide TFA salt

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in DMF, add CDI (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the (S)-pyrrolidine-2-carboxamide TFA salt in DMF and add TEA (3.0 eq).

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Data Summary

The following table summarizes typical expected data for the synthesis. Actual results may vary.

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
2 (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate(S)-1-(Boc)pyrrolidine-2-carboxylic acid85-95>95LC-MS, ¹H NMR
3.1 (S)-pyrrolidine-2-carboxamide TFA saltIntermediate 2quant.-Used directly
3.2 (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamideIntermediates 1 & (S)-pyrrolidine-2-carboxamide50-70>98LC-MS, ¹H NMR, HPLC

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol2 Protocol 2: Intermediate 2 Synthesis cluster_protocol3 Protocol 3: Final Product Synthesis P2_Start Start: (S)-1-(Boc)pyrrolidine-2-carboxylic acid P2_Step1 Activation with HOBt/EDC in DCM P2_Start->P2_Step1 P2_Step2 Amidation with Ammonia solution P2_Step1->P2_Step2 P2_Step3 Work-up: DCM extraction, Wash, Dry P2_Step2->P2_Step3 P2_Step4 Purification: Column Chromatography P2_Step3->P2_Step4 P2_End End: Intermediate 2 P2_Step4->P2_End P3_Start_A Start: Intermediate 2 P3_Step_A1 Boc Deprotection with TFA in DCM P3_Start_A->P3_Step_A1 P3_Step_A2 Concentration P3_Step_A1->P3_Step_A2 P3_End_A TFA salt of (S)-pyrrolidine-2-carboxamide P3_Step_A2->P3_End_A P3_Coupling Coupling in DMF with TEA P3_End_A->P3_Coupling P3_Start_B Start: Intermediate 1 P3_Step_B1 Activation with CDI in DMF P3_Start_B->P3_Step_B1 P3_End_B Activated Intermediate 1 P3_Step_B1->P3_End_B P3_End_B->P3_Coupling P3_Workup Work-up: EtOAc extraction, Wash, Dry P3_Coupling->P3_Workup P3_Purify Purification: Column Chromatography P3_Workup->P3_Purify P3_Final Final Product P3_Purify->P3_Final

Caption: Detailed workflow for the synthesis of the final product.

This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and available starting materials. Standard laboratory safety precautions should be followed at all times.

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (A66)

This whitepaper provides a comprehensive technical overview of the chemical properties and biological activities of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound also known as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide has been identified as a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3][4] This specificity for the p110α isoform, including common oncogenic mutants, makes it a significant tool for cancer research and a potential candidate for therapeutic development.

Core Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent. The key chemical identifiers and properties of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide are summarized below.

PropertyValueSource
Compound Name (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamideN/A
Synonym This compound[1][2][3][4][5]
CAS Number 1166227-08-2[1][2][3][4][5]
Molecular Formula C17H23N5O2S2[1][4][5]
Molecular Weight 393.53 g/mol [1][4][5]
Appearance White to beige powder[4]
Purity ≥98% (HPLC)[4]
Solubility DMSO: ≥20 mg/mL[4]

Biological Activity: A Potent and Selective PI3Kα Inhibitor

The primary mechanism of action for this compound is the potent and selective inhibition of the p110α isoform of PI3K. This has been demonstrated through in vitro enzymatic assays against both wild-type and oncogenic mutant forms of the enzyme.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various PI3K isoforms.

TargetIC50 (nM)
p110α (wild-type)32
p110α (E545K mutant)30
p110α (H1047R mutant)43
p110γ3480

Data sourced from MedchemExpress product datasheet.[1]

The data clearly indicates that this compound is significantly more potent against the p110α isoform compared to the p110γ isoform, demonstrating its high selectivity.

In Vivo Pharmacokinetics

Pharmacokinetic studies in CD-1 mice have provided insights into the in vivo behavior of this compound following intraperitoneal administration.

ParameterValue
Dose 10 mg/kg (intraperitoneal)
Half-life (t½) 0.42 h
Maximum Plasma Concentration (Cmax) 8247 nM
Area Under the Curve (AUC0-inf) 6809 nM·h

Data sourced from MedchemExpress product datasheet.[1]

Despite a short half-life, the high maximum plasma concentration suggests that this compound can achieve biologically relevant concentrations in vivo.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound (S)-N1-(2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-yl)pyrrolidine- 1,2-dicarboxamide (this compound) This compound->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Targets (e.g., mTOR, p70 S6 Kinase) pAkt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., p110α) - Substrate (e.g., PIP2) - ATP - this compound dilutions start->prepare_reagents incubation Incubate Kinase with this compound prepare_reagents->incubation initiate_reaction Initiate Reaction (Add ATP and Substrate) incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Product Formation (e.g., ADP-Glo, Luminescence) stop_reaction->detection data_analysis Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

  • Reagent Preparation : Prepare serial dilutions of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing the purified PI3K enzyme (e.g., p110α) and its lipid substrate (e.g., PIP2).

  • Incubation : Add the diluted compound to the enzyme solution and incubate for a predetermined period to allow for binding.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP.

  • Reaction Termination : Stop the reaction after a specified time.

  • Detection : Quantify the product of the kinase reaction. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol describes the detection of changes in protein phosphorylation in cells treated with the inhibitor.

  • Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., SK-OV-3) to approximately 80% confluency. Treat the cells with varying concentrations of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide for a specified duration.

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the extent of pathway inhibition.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in an animal model.

  • Animal Model : Implant a suitable cancer cell line (e.g., SK-OV-3) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization : Allow the tumors to reach a palpable size. Randomize the animals into treatment and control groups.

  • Dosing : Administer (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer a vehicle control to the control group.

  • Tumor Measurement : Measure the tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume.

  • Pharmacodynamic Analysis : At the end of the study, or at specified time points, collect tumor and plasma samples to assess compound levels and target modulation (e.g., p-Akt levels by Western blot or immunohistochemistry).[1]

  • Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

This technical guide provides a summary of the currently available information on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (this compound). Its potent and selective inhibition of PI3Kα makes it a valuable tool for further research into the PI3K signaling pathway and its role in cancer.

References

Technical Guide: Spectroscopic and Biological Profile of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (A66)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound also identified as A66. This molecule is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). While specific, publicly available experimental spectroscopic data such as NMR, Mass Spectrometry, IR, and UV-Vis are limited, this document consolidates the known biological context, including its mechanism of action and a detailed representation of the relevant signaling pathway. Furthermore, a generalized synthetic approach is proposed based on established methods for the synthesis of related bithiazole derivatives.

Introduction

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (this compound) has emerged as a critical tool for researchers studying the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers. Its high selectivity for the p110α isoform allows for the specific interrogation of this subunit's role in normal physiology and pathophysiology. This guide aims to provide a centralized resource of the available information on this compound to aid in its study and potential therapeutic development.

Physicochemical Properties

A summary of the basic physicochemical properties for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is presented in Table 1.

PropertyValueSource
Molecular Formula C17H23N5O2S2PubChem CID: 42636535[1]
Molecular Weight 393.5 g/mol PubChem CID: 42636535[1]
CAS Number 1166227-08-2Apollo Scientific[2]
Common Name This compoundSelleck Chemicals[3]

Spectroscopic Data

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, MS, IR, UV-Vis) for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide are not publicly available. The primary research article characterizing this compound by Jamieson et al. (2011) in the Biochemical Journal does not provide this information in the main text or accessible supplementary materials.[4][5] Researchers requiring this data are advised to contact the original authors or perform their own analytical characterization.

Experimental Protocols

Hypothetical Synthesis Workflow

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general methods for the synthesis of bithiazole derivatives, a plausible synthetic route can be proposed. The following workflow is a hypothetical representation and would require optimization.

Hypothetical Synthesis of this compound cluster_thiazole1 Thiazole 1 Synthesis cluster_thiazole2 Thiazole 2 Synthesis cluster_coupling Bithiazole Formation cluster_final Final Assembly start1 Pivaloyl Chloride thioamide1 Thioacetamide start1->thioamide1 Reaction thiazole1 2-(tert-butyl)thiazole thioamide1->thiazole1 Hantzsch Condensation bithiazole_ester Ethyl 2-(2-(tert-butyl)thiazol-5-yl)-4-methylthiazole-2'-carboxylate thiazole1->bithiazole_ester Coupling Reaction start2 Ethyl 2-chloroacetoacetate thiourea Thiourea start2->thiourea Reaction thiazole2_ester Ethyl 2-amino-4-methylthiazole-5-carboxylate thiourea->thiazole2_ester Hantzsch Condensation thiazole2_ester->bithiazole_ester bithiazole_acid 2-(2-(tert-butyl)thiazol-5-yl)-4-methylthiazole-2'-carboxylic acid bithiazole_ester->bithiazole_acid Hydrolysis This compound (S)-N1-(2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide bithiazole_acid->this compound Amide Coupling proline_diamide (S)-pyrrolidine-1,2-dicarboxamide proline_diamide->this compound

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, with an IC50 of 32 nM.[3][6] It exhibits over 100-fold selectivity for p110α over other class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The central role of this compound's target, p110α, is depicted in the following diagram.

PI3K/Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GF Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and Activates PI3K PI3K (p85/p110α) RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 p110α PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Phosphorylates Cell_Responses Cell Growth Cell Proliferation Cell Survival Metabolism Downstream->Cell_Responses Regulates This compound This compound ((S)-N1-(2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide) This compound->PI3K Inhibits p110α PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: this compound inhibits the p110α subunit of PI3K.

Conclusion

References

In Silico Modeling of Pyrrolidine-Dicarboxamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

October 28, 2025

This technical guide provides an in-depth overview of the in silico modeling of pyrrolidine-dicarboxamide compounds, a class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the computational methodologies, experimental validation, and underlying biological pathways associated with these compounds.

Introduction to Pyrrolidine-Dicarboxamides

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of dicarboxamide functionalities provides a versatile platform for creating molecules with diverse pharmacodynamic and pharmacokinetic properties. These compounds have been investigated as inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), Lysine-Specific Demethylase 1 (LSD1), Factor Xa, and Enoyl-Acyl Carrier Protein Reductase (InhA), highlighting their potential in treating a range of diseases from type 2 diabetes to cancer and infectious diseases.

In silico modeling plays a pivotal role in the rational design and optimization of pyrrolidine-dicarboxamide derivatives. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics simulations provide invaluable insights into the molecular interactions governing their biological activity. This guide will delve into these methods, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

In Silico Modeling Methodologies

A variety of computational approaches are employed to elucidate the structure-activity relationships of pyrrolidine-dicarboxamide compounds and to guide the design of novel, potent, and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are fundamental in identifying the physicochemical properties that influence the biological activity of a series of compounds. For pyrrolidine derivatives, both 2D and 3D-QSAR models have been successfully developed.

  • 2D-QSAR: These models correlate biological activity with 2D descriptors such as electronic effects, hydrophobicity, and steric properties of substituents on the pyrrolidine ring and its appendages. For a series of 248 pyrrolidine amide derivatives as DPP-IV inhibitors, a 2D-QSAR model was developed with a squared correlation coefficient (R²) of 0.867 for the training set and 0.666 for the test set, indicating a robust and reliable model.[1] This study highlighted the importance of electronic effects of the substituents on the pyrrolidine and carbon rings for inhibitory activity.[1]

  • 3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of structure-activity relationships. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, CoMFA and CoMSIA models with good predictive capabilities were established.[2][3] The CoMFA model yielded a q² of 0.783 and an r² of 0.944, while the CoMSIA model produced a q² of 0.728 and an r² of 0.982.[2][3] The contour maps generated from these models provide theoretical guidance for designing new inhibitors with enhanced activity.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and energies. This technique is crucial for understanding the interactions between pyrrolidine-dicarboxamide inhibitors and their target enzymes.

For instance, docking studies of pyrrolidine derivatives as DPP-IV inhibitors have been performed using the crystal structure of the enzyme (PDB Code: 6B1E).[4] These studies help in determining the binding mode and drug-likeness profile of the compounds.[4] Similarly, docking of thieno[3,2-b]pyrrole-5-carboxamide derivatives into the active site of LSD1 has been used to explore their binding interaction modes.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A five-point pharmacophore model (AAADH_1) was generated for a series of 96 pyrrolidine derivatives as DPP-IV inhibitors, with IC50 values ranging from 1.8 to 13000 nM.[4] This model can be used for virtual screening to identify novel and potent DPP-IV inhibitors.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the exploration of conformational changes over time. MD simulations have been used to further investigate the binding modes of newly designed thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, providing valuable guidance for the design of new drug candidates.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on pyrrolidine-dicarboxamide and related compounds.

Target Enzyme Compound Class Inhibitory Concentration (IC50) Reference
DPP-IVPyrrolidine derivativesRanging from 1.8 to 13000 nM[4]
Factor XaPyrrolidine-1,2-dicarboxamidesInitial hit: 18 nM; Optimized: 0.38 nM[5]
InhAPyrrolidine carboxamidesp37: 4.47 μM[6]
LSD1Thieno[3,2-b]pyrrole-5-carboxamidepIC50 values ranging from 4.046 to 8.174[2]
QSAR Model Target Enzyme r² (training set) r_pred² (test set) Reference
3D-QSAR (CoMFA)LSD10.7830.9440.851[2][3]
3D-QSAR (CoMSIA)LSD10.7280.9820.814[2][3]
2D-QSARDPP-IV0.669 (tenfold cross-validation)0.8670.666[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of in silico findings.

General Synthesis of Pyrrolidine-Dicarboxamide Derivatives

While specific synthetic routes vary depending on the desired substitutions, a general approach often involves the coupling of a pyrrolidine-2-carboxylic acid derivative with an appropriate amine, followed by a second coupling reaction at the pyrrolidine nitrogen. The use of coupling agents such as HBTU/DIEA or the oxalyl chloride method are common.[6]

Enzyme Inhibition Assays

A common method for determining DPP-IV inhibitory activity is a fluorescence-based assay. The enzyme activity is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC. The assay is typically performed in a 96-well plate format. The reaction mixture contains the DPP-IV enzyme, the test compound at various concentrations, and the substrate in a suitable buffer. The fluorescence intensity is measured over time, and the IC50 value is calculated from the dose-response curve.

LSD1 activity can be measured using a horseradish peroxidase (HRP)-coupled assay.[7] In this assay, the hydrogen peroxide produced during the demethylation reaction is used by HRP to oxidize a substrate, resulting in a detectable signal (e.g., colorimetric or fluorescent). The assay is performed by incubating the LSD1 enzyme with a di-methylated histone H3K4 substrate in the presence of the inhibitor.[8] The signal is then measured, and the IC50 is determined.

LSD1_Inhibition_Assay_Workflow cluster_workflow LSD1 Inhibition Assay Workflow LSD1 LSD1 Enzyme Incubation Incubation LSD1->Incubation Substrate Di-methylated H3K4 Substrate Substrate->Incubation Inhibitor Test Compound (Pyrrolidine-dicarboxamide) Inhibitor->Incubation H2O2 Hydrogen Peroxide (Product) Incubation->H2O2 Detection Signal Detection (Fluorescence/Colorimetric) H2O2->Detection HRP_System HRP + Substrate HRP_System->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for a typical LSD1 enzyme inhibition assay.

Factor Xa activity is commonly measured using a chromogenic assay. The assay involves incubating Factor Xa with the test inhibitor. A chromogenic substrate for Factor Xa is then added, and the cleavage of this substrate releases a colored product that can be measured spectrophotometrically. The rate of color development is inversely proportional to the inhibitory activity of the compound.

The inhibitory activity against InhA can be determined by monitoring the oxidation of NADH at 340 nm. The assay mixture typically contains the InhA enzyme, NADH, and the test compound. The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA. The decrease in absorbance due to NADH oxidation is measured, and the IC50 value is calculated.

Signaling Pathways and Biological Context

Understanding the biological pathways in which the target enzymes are involved is crucial for appreciating the therapeutic potential of pyrrolidine-dicarboxamide inhibitors.

DPP-IV and Glucose Homeostasis

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[9] By inhibiting DPP-4, pyrrolidine-dicarboxamide compounds can increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glucose control in type 2 diabetes.[10][11]

DPP4_Signaling_Pathway cluster_pathway DPP-IV Signaling in Glucose Homeostasis Food Food Intake Incretins GLP-1, GIP (Incretin Hormones) Food->Incretins stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-IV Incretins->DPP4 substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive inactivates Inhibitor Pyrrolidine- dicarboxamide Inhibitor Inhibitor->DPP4 inhibits

Caption: Role of DPP-IV in glucose homeostasis and its inhibition.

LSD1 in Cancer Biology

LSD1 is a histone demethylase that is overexpressed in various cancers and plays a crucial role in tumorigenesis by regulating gene expression.[12] It can act as both a transcriptional repressor and activator depending on the protein complex it is associated with.[12] Inhibition of LSD1 by pyrrolidine-dicarboxamide derivatives can lead to the re-expression of tumor suppressor genes and inhibit cancer cell proliferation, making it a promising target for cancer therapy.[12] LSD1 has been shown to regulate pathways such as the Notch and PI3K/Akt/mTOR pathways.[13][14]

LSD1_Oncogenic_Role cluster_lsd1 LSD1's Role in Oncogenic Signaling LSD1 LSD1 Histones Histone Demethylation (e.g., H3K4me1/2) LSD1->Histones Inhibitor Pyrrolidine- dicarboxamide Inhibitor Inhibitor->LSD1 inhibits Gene_Repression Tumor Suppressor Gene Repression Histones->Gene_Repression leads to Gene_Activation Oncogene Activation Histones->Gene_Activation can lead to Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Gene_Activation->Proliferation

Caption: Simplified overview of LSD1's role in cancer.

Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that occupies a central position in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin.[2][4] Thrombin then converts fibrinogen to fibrin, leading to the formation of a blood clot.[15] Pyrrolidine-dicarboxamide inhibitors of Factor Xa are being developed as anticoagulants for the prevention and treatment of thromboembolic disorders.[5]

Coagulation_Cascade cluster_cascade Factor Xa in the Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa activation Thrombin Thrombin FactorXa->Thrombin catalyzes conversion of Inhibitor Pyrrolidine- dicarboxamide Inhibitor Inhibitor->FactorXa inhibits Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion of Fibrinogen Fibrinogen

Caption: The central role of Factor Xa in the coagulation cascade.

InhA in Mycolic Acid Biosynthesis

InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][16] This pathway is essential for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall.[1][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors with potential as anti-tuberculosis agents.[6]

Mycolic_Acid_Biosynthesis cluster_biosynthesis InhA in Mycolic Acid Biosynthesis FASII Fatty Acid Synthase-II (FAS-II) Cycle Elongation Fatty Acid Elongation FASII->Elongation InhA InhA (Enoyl-ACP Reductase) Elongation->InhA requires Precursors Mycolic Acid Precursors InhA->Precursors produces Inhibitor Pyrrolidine Carboxamide Inhibitor Inhibitor->InhA inhibits MycolicAcids Mycolic Acids Precursors->MycolicAcids CellWall Mycobacterial Cell Wall MycolicAcids->CellWall component of

Caption: The role of InhA in the mycobacterial cell wall synthesis.

Conclusion

The in silico modeling of pyrrolidine-dicarboxamide compounds has proven to be a powerful strategy for the discovery and development of novel therapeutic agents. The integration of computational techniques with experimental validation provides a robust framework for understanding the complex interplay between chemical structure and biological activity. This guide has summarized the key computational methodologies, presented relevant quantitative data, outlined essential experimental protocols, and visualized the biological context of the target enzymes. As computational power and methodologies continue to advance, the role of in silico modeling in designing the next generation of pyrrolidine-dicarboxamide-based drugs will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.

References

In-Depth Technical Guide: (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1166227-08-2[1]

Introduction

This technical guide provides a comprehensive overview of the compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a molecule of significant interest in the field of drug discovery and development. This compound is recognized as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the regulation of immune responses, and its aberrant activity has been implicated in the pathogenesis of certain cancers, particularly B-cell lymphomas, as well as some autoimmune disorders.[2] This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, relevant signaling pathways, and available experimental data and protocols.

Mechanism of Action and Biological Target: MALT1 Paracaspase

The primary biological target of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is the MALT1 protein. MALT1 is a unique paracaspase, a type of cysteine protease, that plays a critical role in T-cell and B-cell signaling.[3] It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen receptor stimulation.[4]

The proteolytic activity of MALT1 is crucial for its function. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 (TNFAIP3) and RELB.[5] This cleavage activity amplifies and sustains NF-κB signaling, which is vital for the proliferation and survival of certain immune cells. In pathological contexts, such as in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, leading to chronic NF-κB activation and tumor cell survival.[3] By inhibiting the protease function of MALT1, (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide can block these pro-survival signals, making it a promising therapeutic agent for these malignancies.

Signaling Pathways

The inhibitory action of this compound directly impacts key signaling pathways crucial for lymphocyte activation and oncogenesis.

B-Cell Receptor (BCR) and NF-κB Signaling

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, and differentiation.[6][7] Antigen binding to the BCR initiates a signaling cascade that leads to the formation of the CBM complex and subsequent activation of MALT1. MALT1, as part of this complex, is essential for relaying the signal to the IκB kinase (IKK) complex, which in turn leads to the activation of NF-κB.[8] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and inflammation.[9] The inhibition of MALT1 by the title compound disrupts this critical link between BCR signaling and NF-κB activation.

Diagram 1: B-Cell Receptor and NF-κB Signaling Pathway

BCR_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Syk Syk BCR->Syk Antigen Antigen Antigen->BCR binds BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC CARD11 CARD11 PKC->CARD11 phosphorylates BCL10 BCL10 CARD11->BCL10 CBM Complex Assembly MALT1 MALT1 BCL10->MALT1 CBM Complex Assembly IKK IKK Complex MALT1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/RelA) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor (S)-N1-(2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-yl)pyrrolidine- 1,2-dicarboxamide Inhibitor->MALT1 inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases

Caption: Inhibition of MALT1 disrupts the BCR-to-NF-κB signaling cascade.

Quantitative Data

Compound Assay Cell Line Potency (GI50) Reference
MI-2Growth InhibitionHBL-10.2 µM[10]
MI-2Growth InhibitionTMD80.5 µM[10]
MI-2Growth InhibitionOCI-Ly30.4 µM[10]
MI-2Growth InhibitionOCI-Ly100.4 µM[10]

Table 1: Growth inhibition data for the MALT1 inhibitor MI-2 in various ABC-DLBCL cell lines.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of MALT1 inhibitors are crucial for advancing research in this area.

Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

A specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly available. However, based on its structure, a plausible synthetic route would involve the coupling of two key intermediates: 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine and (S)-pyrrolidine-1,2-dicarboxylic acid.

Proposed Synthetic Workflow:

Diagram 2: Proposed Synthetic Workflow

Synthesis_Workflow StartMat1 2-tert-butyl-4-bromothiazole Intermediate1 2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-amine StartMat1->Intermediate1 StartMat2 2-amino-4-methylthiazole StartMat2->Intermediate1 Suzuki or Stille Coupling StartMat3 (S)-pyrrolidine-1,2- dicarboxylic acid FinalProduct (S)-N1-(2-(tert-butyl)-4'-methyl- [4,5'-bithiazol]-2'-yl)pyrrolidine- 1,2-dicarboxamide StartMat3->FinalProduct Intermediate1->FinalProduct Amide Coupling (e.g., HATU, EDCI)

Caption: A potential synthetic route to the target MALT1 inhibitor.

Step 1: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine

This intermediate can be synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitable 2-amino-4-methyl-5-organometallic thiazole derivative and 2-tert-butyl-4-halothiazole.

Step 2: Amide Coupling

The final compound can be obtained through an amide bond formation between the synthesized bithiazole amine intermediate and the carboxylic acid group of (S)-pyrrolidine-1,2-dicarboxylic acid. This reaction is typically facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an appropriate aprotic solvent (e.g., DMF or DCM).

MALT1 Protease Activity Assay

A common method to assess the inhibitory activity of compounds against MALT1 is a fluorogenic cleavage assay.[3][10]

Principle: This assay utilizes a synthetic peptide substrate containing a MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) linked to a fluorophore (AMC, 7-amino-4-methylcoumarin). In its uncleaved state, the fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released, resulting in a measurable increase in fluorescence.

Protocol Outline:

  • Enzyme Preparation: A recombinant, constitutively active form of MALT1, such as a leucine zipper-dimerized MALT1 (LZ-MALT1), is used.[3]

  • Inhibitor Incubation: The MALT1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide) for a defined period to allow for binding.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 3: MALT1 Inhibition Assay Workflow

MALT1_Assay_Workflow MALT1 Recombinant MALT1 Enzyme Incubation Pre-incubation MALT1->Incubation Inhibitor Test Compound Inhibitor->Incubation Substrate Fluorogenic Substrate (Ac-LRSR-AMC) Reaction Enzymatic Reaction Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for determining the inhibitory potency of a compound against MALT1.

Conclusion

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is a promising MALT1 inhibitor with the potential for therapeutic application in the treatment of certain B-cell malignancies and autoimmune diseases. Its mechanism of action, centered on the disruption of the MALT1-mediated NF-κB signaling pathway, provides a strong rationale for its further investigation. While specific quantitative data for this compound remains to be published, the available information on related MALT1 inhibitors suggests that it is likely to be a potent and selective molecule. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds, facilitating further research and development in this important area of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a drug candidate that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in the early stages of drug discovery for compound storage and high-throughput screening (HTS) due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] However, poor solubility in DMSO can be an early indicator of potential downstream challenges, including issues with formulation and bioavailability.[1][3] Therefore, accurate determination of a compound's solubility in DMSO is a fundamental step in its preclinical evaluation.

Physicochemical Properties of the Compound

A summary of the known identifiers for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is presented below.

PropertyValue
IUPAC Name (2S)-N1-[2-(tert-butyl)-4'-methyl-2',4-bithiazol-5-yl]pyrrolidine-1,2-dicarboxamide
CAS Number 1166227-08-2
Molecular Formula C17H23N5O2S2
Molecular Weight 409.53 g/mol

Quantitative Solubility Data

As previously stated, specific experimental solubility data for this compound in DMSO is not publicly available. The following table illustrates how such data would be presented upon experimental determination, using hypothetical values for demonstration.

Solubility TypeMethodTemperature (°C)Solubility (mM)Solubility (mg/mL)
Kinetic Nephelometry25> 20> 8.19
Thermodynamic Shake-Flask25156.14

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, relevant for HTS.[4][5] Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent.[6]

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock solution into an aqueous buffer. The precipitation is detected by light scattering.

Materials and Equipment:

  • (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler

  • Plate reader with nephelometry capabilities

  • Plate shaker

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[7][8]

  • Measurement: Measure the light scattering in each well using a nephelometer.[7]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

This method is considered the "gold standard" for determining equilibrium solubility.

Materials and Equipment:

  • (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (solid form)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of DMSO (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). The samples are typically shaken for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Solubility Calculation: The thermodynamic solubility is the concentration of the compound in the undiluted supernatant, calculated from the HPLC data.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO serial_dil Perform Serial Dilutions in DMSO prep_stock->serial_dil add_buffer Add DMSO dilutions to PBS (1:100) serial_dil->add_buffer incubate Incubate with Shaking (2h, 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

G Thermodynamic Solubility Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to DMSO equilibrate Equilibrate on Shaker (24-48h, 25°C) add_solid->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Collect Supernatant centrifuge->aliquot dilute Dilute Supernatant aliquot->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel pyrrolidine-based inhibitors, with a focus on key therapeutic targets, experimental protocols, and quantitative structure-activity relationship (SAR) data.

Core Concepts in Pyrrolidine-Based Inhibitor Design

The versatility of the pyrrolidine ring lies in its stereochemical complexity and its ability to serve as a scaffold for diverse chemical functionalities.[1] The synthesis of enantiomerically pure pyrrolidine derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1] Common synthetic strategies for constructing the pyrrolidine core include [3+2] cycloaddition reactions of azomethine ylides with alkenes, as well as modifications of readily available chiral precursors like L-proline and 4-hydroxy-L-proline.[2]

Featured Targets and Inhibitors

This guide focuses on several key classes of enzymes and receptors for which pyrrolidine-based inhibitors have shown significant promise.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[3][4] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] Cyanopyrrolidines, such as Vildagliptin and Saxagliptin, are a prominent class of DPP-IV inhibitors.[3]

Table 1: In Vitro Activity of Representative Pyrrolidine-Based DPP-IV Inhibitors

CompoundTargetIC50 (µM)Assay ConditionReference
VildagliptinDPP-IV--[3]
SaxagliptinDPP-IV--[3]
Compound 23dDPP-IV11.32 ± 1.59In vitro antidiabetic effects[5]
CXCR4 Antagonists

The chemokine receptor CXCR4 and its ligand CXCL12 are key players in cancer progression, promoting tumor growth, angiogenesis, and metastasis.[6] Antagonizing the CXCL12/CXCR4 signaling pathway is a promising strategy for cancer therapy.

Table 2: In Vitro Activity of a Pyrrolidine-Based CXCR4 Antagonist

CompoundTargetIC50 (nM)AssayReference
Compound 46CXCR479Competitive displacement of 12G5 antibody[7]
Compound 46CXCL12-induced Ca2+ flux0.25Cytosolic calcium flux[7]
Neuraminidase Inhibitors

Neuraminidase is a key enzyme for the influenza A virus, and its inhibition can prevent viral replication.[8] Pyrrolidine derivatives have been designed and synthesized as potent neuraminidase inhibitors.[8]

Table 3: In Vitro Activity of Pyrrolidine-Based Neuraminidase Inhibitors

CompoundTargetIC50 (µM)Reference
6eInfluenza A Neuraminidase1.56[8]
9cInfluenza A Neuraminidase2.71[8]
9eInfluenza A Neuraminidase1.89[8]
9fInfluenza A Neuraminidase2.33[8]
10eInfluenza A Neuraminidase2.05[8]
Oseltamivir (control)Influenza A Neuraminidase1.06[8]
Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9] Dysregulation of HDAC activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[9]

Table 4: In Vitro Activity of a Pyrrolidine-Based HDAC6 Inhibitor

CompoundTargetIC50 (µM)Cell LineReference
BKS-112HDAC6-MDA-MB-231[10]
SAHA (control)HDACs5MDA-MB-231[10]
α-Amylase and α-Glucosidase Inhibitors

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition can help manage type-2 diabetes.[11]

Table 5: In Vitro Activity of Pyrrolidine-Based α-Amylase and α-Glucosidase Inhibitors

CompoundTargetIC50 (µg/mL)Reference
3gα-Amylase26.24[11]
3aα-Amylase36.32[11]
3gα-Glucosidase18.04[11]
3fα-Glucosidase27.51[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the systematic workflow of drug discovery is essential for understanding the context and application of these inhibitors.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification target_val Target Validation target_id->target_val Validate Target hit_disc Hit Discovery (High-Throughput Screening) target_val->hit_disc Screen for Hits hit_to_lead Hit-to-Lead hit_disc->hit_to_lead Identify Leads lead_opt Lead Optimization hit_to_lead->lead_opt Optimize Leads in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo Test in Animals tox Toxicology Studies in_vivo->tox Assess Safety phase1 Phase I (Safety) tox->phase1 Begin Human Trials phase2 Phase II (Efficacy & Dosing) phase1->phase2 Establish Efficacy phase3 Phase III (Large-Scale Efficacy) phase2->phase3 Confirm Efficacy nda New Drug Application (NDA) Submission phase3->nda Submit for Approval approval Regulatory Approval nda->approval Gain Approval phase4 Phase IV (Post-Marketing Surveillance) approval->phase4 Monitor Long-Term

A generalized workflow for drug discovery and development.

CXCL12_CXCR4_signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Metastasis Metastasis PKC->Metastasis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ERK->Metastasis

The CXCL12/CXCR4 signaling pathway.

TNF_alpha_signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to nucleus Caspase8 Caspase-8 FADD->Caspase8 Recruits Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The TNF-α signaling pathway.

Experimental Protocols

General Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition

A common and efficient method for the synthesis of the spiro[pyrrolidine-3,3'-oxindole] scaffold is the [3+2] cycloaddition of an azomethine ylide with a methyleneindolinone.[12]

  • In situ generation of the azomethine ylide: An α-amino acid ester (e.g., methyl sarcosinate) is condensed with an isatin derivative in a suitable solvent (e.g., toluene or ethanol) under reflux conditions. This reaction generates the azomethine ylide intermediate.

  • Cycloaddition: The methyleneindolinone, serving as the dipolarophile, is added to the reaction mixture containing the in situ generated azomethine ylide. The mixture is typically stirred at an elevated temperature to facilitate the cycloaddition reaction.

  • Work-up and purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

The inhibitory activity of compounds against DPP-IV can be determined using a fluorometric assay.[6]

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme[6]

    • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)[6]

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)[2]

    • Test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorometric plate reader

  • Assay Procedure:

    • A solution of the DPP-IV enzyme in assay buffer is added to the wells of the microplate.

    • The test compound at various concentrations is then added to the wells. A known DPP-IV inhibitor (e.g., Sitagliptin) can be used as a positive control.[6]

    • The plate is incubated at 37°C for a short period (e.g., 10-15 minutes).

    • The reaction is initiated by adding the DPP-IV substrate, Gly-Pro-AMC, to each well.

    • The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • The percent inhibition is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of compounds against HDACs can be assessed using a commercially available fluorometric assay kit.[10]

  • Principle: The assay typically utilizes an acetylated peptide substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorophore.

  • Assay Procedure (General):

    • The HDAC enzyme and the test compound are incubated together in an assay buffer.

    • The acetylated substrate is added to initiate the enzymatic reaction.

    • After a set incubation period, the developer solution is added, which stops the HDAC reaction and initiates the development of the fluorescent signal.

    • The fluorescence is measured on a microplate reader at the appropriate excitation and emission wavelengths.[10]

  • Data Analysis: Similar to the DPP-IV assay, the percent inhibition is calculated, and IC50 values are determined from the dose-response curves.

Conclusion

The pyrrolidine scaffold continues to be a rich source of novel and effective inhibitors for a wide range of biological targets. The synthetic versatility of this heterocyclic system, coupled with a deep understanding of the target biology and structure-activity relationships, will undoubtedly lead to the development of new and improved therapeutics. This guide provides a foundational understanding of the key aspects of discovering and synthesizing novel pyrrolidine-based inhibitors, offering valuable insights and practical protocols for researchers in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Bithiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithiazole-containing compounds represent a promising class of heterocyclic molecules with a diverse range of biological activities, including potential applications in oncology and immunology. As research into these compounds intensifies, standardized and robust cell-based assays are crucial for characterizing their cytotoxic effects and elucidating their mechanisms of action. These application notes provide detailed protocols for assessing the cellular effects of bithiazole compounds, focusing on cytotoxicity and the modulation of key signaling pathways.

Data Presentation

The following table summarizes the cytotoxic activity of representative bithiazole compounds against various human cancer cell lines. This data is essential for preliminary assessment and for determining appropriate concentration ranges for further mechanistic studies.

Compound IDCell LineAssay TypeEndpointValue (µM)
Bithiazole Derivative A HepG2 (Liver Cancer)CytotoxicityEC5023.5 - 46.8[1]
Bithiazole Derivative B MCF-7 (Breast Cancer)CytotoxicityEC506.6 - 59.5[1]
Indolo-pyrazole-thiazolidinone 6c SK-MEL-28 (Melanoma)MTT AssayIC503.46[2]
Thiazolidinone Indole Hybrid VIII HCT-15 (Colon Cancer)MTT AssayIC500.92[2]
Pyrazole-arylcinnamide V HeLa (Cervical Cancer)MTT AssayIC500.4[2]

Experimental Protocols

Two key experimental protocols are provided below. The first is a general cell viability assay to determine the cytotoxic potential of bithiazole compounds. The second is a more specific luciferase reporter assay designed to investigate the modulation of the NF-κB signaling pathway, a pathway implicated in cancer and inflammation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Bithiazole compounds of interest

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bithiazole compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol measures the activity of the NF-κB signaling pathway in response to treatment with bithiazole compounds. It utilizes a cell line stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element.

Materials:

  • Bithiazole compounds of interest

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • Opti-MEM or other serum-free medium

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare dilutions of the bithiazole compounds in complete medium.

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for a vehicle control, a positive control (TNF-α), and a no-treatment control.

    • Pre-incubate with the compounds for 1-2 hours.

  • Pathway Activation:

    • To the appropriate wells, add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation.

    • Incubate the plate for 6-24 hours at 37°C.

  • Cell Lysis:

    • Remove the medium from the wells and wash gently with PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity for each treatment group relative to the vehicle control.

    • Plot the fold change against the compound concentration to determine the effect of the bithiazole compounds on NF-κB signaling.

Mandatory Visualizations

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with bithiazole compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT-based cytotoxicity assay.

G cluster_cytoplasm Cytoplasm Bithiazole Bithiazole Compound IKK IKK Bithiazole->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: Bithiazole inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Testing of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide and Related MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as a scaffold and a cysteine protease (paracaspase). It plays a pivotal role in the activation of NF-κB signaling downstream of antigen receptors, making it a compelling therapeutic target for B-cell lymphomas and certain autoimmune diseases. The compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide belongs to a class of molecules designed to inhibit MALT1 activity.

These application notes provide a comprehensive overview of the in vitro testing protocols for evaluating the efficacy and mechanism of action of MALT1 inhibitors, using the well-characterized inhibitor MI-2 as a representative example.

Data Presentation

The following table summarizes the quantitative data for the representative MALT1 inhibitor MI-2.

Assay Type Cell Line/Enzyme Parameter Value Reference
Biochemical AssayRecombinant LZ-MALT1IC50~5 µM[1]
Cell Growth InhibitionHBL-1 (ABC-DLBCL)GI25High-nanomolar range[1]
MALT1 Substrate CleavageHBL-1 (ABC-DLBCL)InhibitionYes, at 5 µM[1]
NF-κB Reporter AssayReporter Cell LineInhibitionYes[1]

Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the B-cell receptor (BCR) to the NF-κB pathway.[2] Upon BCR stimulation, a signaling cascade leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates CARD11. This phosphorylation event triggers the formation of the CBM complex, leading to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. TRAF6 then activates the IKK complex, which ultimately leads to the activation of the canonical NF-κB signaling pathway.[2] MALT1's protease activity is also activated within this complex, leading to the cleavage of substrates like A20 and BCL10, which further modulates NF-κB signaling.[3]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PKC PKC BCR->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex A20 A20 MALT1->A20 Cleavage TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation cleaved_A20 Cleaved A20 A20->cleaved_A20 MALT1_inhibitor (S)-N1-(...)-dicarboxamide (MALT1 Inhibitor) MALT1_inhibitor->MALT1 Inhibition Gene_expression Target Gene Expression NF_kB_nucleus->Gene_expression Transcription

Caption: MALT1 Signaling Pathway in B-Cells.

Experimental Protocols

Biochemical Assay for MALT1 Protease Activity

This assay evaluates the direct inhibitory effect of the compound on the enzymatic activity of recombinant MALT1.

Workflow Diagram:

MALT1_Biochemical_Assay recombinant_MALT1 Recombinant LZ-MALT1 incubation Incubation recombinant_MALT1->incubation test_compound Test Compound (e.g., MI-2) test_compound->incubation substrate Fluorogenic Substrate substrate->incubation readout Fluorescence Measurement incubation->readout data_analysis IC50 Calculation readout->data_analysis Cell_Proliferation_Assay cell_seeding Seed ABC-DLBCL Cells compound_treatment Treat with Test Compound cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation viability_assay Add Viability Reagent (e.g., MTT) incubation->viability_assay readout Measure Absorbance viability_assay->readout data_analysis Calculate GI50/IC50 readout->data_analysis

References

Application Notes and Protocols for High-Throughput Screening of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (ABX-1431) and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, also known as ABX-1431, is a potent, selective, and orally available covalent inhibitor of monoacylglycerol lipase (MGLL).[1][2][3][4] MGLL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][5] Inhibition of MGLL by ABX-1431 leads to an increase in 2-AG levels in the brain, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation reduces neuroinflammation and has shown therapeutic potential in various neurological disorders, including Tourette syndrome, multiple sclerosis, and neuropathic pain.[1][6][7] ABX-1431 was developed through a lead optimization strategy that heavily utilized activity-based protein profiling (ABPP) to assess potency and selectivity.[1][3]

These application notes provide a framework for utilizing ABX-1431 as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MGLL inhibitors. The protocols described are based on established methodologies for screening MGLL inhibitors, including fluorogenic substrate assays for primary screening and activity-based protein profiling for hit validation and selectivity profiling.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ABX-1431
Target EnzymeSpeciesIC50 (nM)Selectivity vs. Other Serine Hydrolases
MGLLHuman14>100-fold vs. ABHD6
MGLLMouse27>200-fold vs. PLA2G7
MGLL (in human PC3 cells)Human2.2Minor cross-reactivity with some carboxylesterases

Data compiled from multiple sources.[1][8]

Table 2: In Vivo Efficacy of ABX-1431
SpeciesAdministration RouteED50 (mg/kg) for Brain MGLL InhibitionPharmacodynamic Effect
MouseOral (po)0.5 - 1.4Dose-dependent increase in brain 2-AG levels
RatOral (po)Not explicitly stated, but 3 mg/kg showed significant effectPotent antinociceptive effects in formalin paw test

Data compiled from multiple sources.[1][2][3][8]

Signaling Pathway

The primary mechanism of action of ABX-1431 is the inhibition of MGLL, which leads to an accumulation of its substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are widely expressed in the central nervous system and immune cells. The inhibition of MGLL also reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

Caption: Mechanism of action of ABX-1431.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorogenic Substrate Assay

This protocol describes a biochemical assay suitable for screening large compound libraries to identify potential MGLL inhibitors.

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Plates (e.g., 384-well) Dispense_Compound Dispense Compounds and Controls (e.g., ABX-1431, DMSO) Compound_Plates->Dispense_Compound Assay_Plates Assay Plates (e.g., black, flat-bottom 384-well) Reagents Recombinant Human MGLL Fluorogenic Substrate Assay Buffer Dispense_Enzyme Add MGLL Enzyme Dispense_Compound->Dispense_Enzyme Incubate_1 Pre-incubation (e.g., 15 min at RT) Dispense_Enzyme->Incubate_1 Dispense_Substrate Add Fluorogenic Substrate Incubate_1->Dispense_Substrate Incubate_2 Kinetic Read (e.g., 30 min at RT) Dispense_Substrate->Incubate_2 Read_Plate Measure Fluorescence (e.g., Ex/Em appropriate for substrate) Incubate_2->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Z_Factor Determine Z'-factor Calculate_Inhibition->Z_Factor Hit_Selection Select Hits Based on Inhibition Threshold Calculate_Inhibition->Hit_Selection

Caption: High-throughput screening workflow for MGLL inhibitors.

Materials:

  • Recombinant human MGLL

  • Fluorogenic MGLL substrate (e.g., a 2-AG analog that releases a fluorophore upon hydrolysis)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20)

  • ABX-1431 (positive control)

  • DMSO (negative control)

  • 384-well black, flat-bottom assay plates

  • Acoustic dispenser or liquid handler

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of test compounds and controls from source plates to the 384-well assay plates. ABX-1431 should be used as a positive control (e.g., at a final concentration of 1 µM), and DMSO as a negative control.

  • Enzyme Addition: Add recombinant human MGLL diluted in assay buffer to each well to a final concentration that yields a robust signal-to-background ratio.

  • Pre-incubation: Gently mix the plates and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Km for MGLL.

  • Kinetic Measurement: Immediately place the plates in a plate reader and measure the fluorescence intensity kinetically over 30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Calculate the Z'-factor for the assay to assess its robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.

    • Select hits for further validation based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Hit Validation and Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

This protocol is designed to confirm the on-target activity of hits from the primary screen and to assess their selectivity against other serine hydrolases in a complex biological matrix.

Workflow Diagram:

ABPP_Workflow cluster_incubation Incubation cluster_labeling Labeling and Analysis cluster_interpretation Interpretation Proteome Brain or Cell Proteome Incubate_Proteome Incubate Proteome with Hits (e.g., 30 min at 37°C) Proteome->Incubate_Proteome Hits HTS Hits (various concentrations) Hits->Incubate_Proteome Labeling Add Activity-Based Probe Incubate_Proteome->Labeling Probe Broad-spectrum Serine Hydrolase Activity-Based Probe (e.g., FP-Rh) Probe->Labeling Quench Quench Reaction (e.g., add SDS-PAGE loading buffer) Labeling->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Gel_Scan In-gel Fluorescence Scanning SDS_PAGE->Gel_Scan Analyze_Bands Analyze Band Intensities Gel_Scan->Analyze_Bands Determine_IC50 Determine IC50 for MGLL Analyze_Bands->Determine_IC50 Assess_Selectivity Assess Off-Target Labeling Analyze_Bands->Assess_Selectivity

Caption: Activity-based protein profiling workflow for hit validation.

Materials:

  • Mouse brain or human cell line proteome

  • Validated hits from the primary screen

  • ABX-1431 (positive control)

  • DMSO (negative control)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophore-tagged fluorophosphonate probe like FP-Rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Methodology:

  • Proteome Preparation: Prepare a cytosolic fraction from a mouse brain or a relevant human cell line.

  • Compound Incubation: In microcentrifuge tubes, pre-incubate aliquots of the proteome with serial dilutions of the hit compounds or controls (ABX-1431, DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe to each tube to a final concentration of, for example, 1 µM. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that were not inhibited by the test compound.

  • Sample Preparation for Gel Electrophoresis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • In-gel Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.

  • Data Analysis:

    • The intensity of the fluorescent band corresponding to MGLL will decrease with increasing concentrations of an active inhibitor.

    • Quantify the band intensities to generate concentration-response curves and calculate the IC50 value for each validated hit against MGLL.

    • Assess the selectivity of the hits by observing the inhibition of other fluorescently labeled bands, which represent other serine hydrolases in the proteome. A selective inhibitor will primarily reduce the intensity of the MGLL band.

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening and validation of novel MGLL inhibitors, using (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (ABX-1431) as a key reference compound. The combination of a primary fluorogenic assay with a secondary ABPP-based selectivity screen allows for the efficient identification and characterization of potent and selective MGLL inhibitors with therapeutic potential for neurological and other disorders.

References

preparation of stock solutions of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the , also known as PF-06446846, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for its use. PF-06446846 is an orally active and highly selective inhibitor of the translation of Proprotein convertase subtilisin/kexin type 9 (PCSK9)[1][2][3]. It achieves this by inducing ribosome stalling during the synthesis of PCSK9[1][2][3][4].

Physicochemical Properties and Solubility

PF-06446846 is a solid, light yellow to yellow powder[1]. Its solubility in various solvents is a critical factor for the preparation of stock solutions for in vitro and in vivo studies. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, the use of fresh, anhydrous DMSO is highly recommended[1][4][5].

Table 1: Solubility of PF-06446846

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO87 - 100200.51 - 212.61Ultrasonic treatment and warming to 60°C may be required to achieve maximum solubility. Use of fresh DMSO is crucial as moisture can reduce solubility.[1][4][5]
WaterInsoluble - 100Up to 212.61Solubility in water is highly variable. One source indicates insolubility[4], while others report high solubility with the aid of ultrasonication[1][2][3]. If water is used, filtration and sterilization with a 0.22 µm filter are recommended before use[1].
Ethanol6--
PBS100212.61Requires ultrasonic treatment and warming to 60°C to achieve this solubility.[2]

Protocols for Stock Solution Preparation

The following protocols provide detailed methodologies for preparing stock solutions of PF-06446846 for various research applications.

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • PF-06446846 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Accurately weigh the desired amount of PF-06446846 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of PF-06446846).

  • Vortex the solution vigorously to facilitate dissolution.

  • If precipitation occurs, gentle warming of the solution to 37-60°C and/or sonication can be used to aid dissolution[1][2][3].

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Storage and Stability:

  • At -20°C, the stock solution is stable for up to 1 year[1].

  • At -80°C, the stock solution is stable for up to 2 years[1].

Protocol 2: Formulation for In Vivo Oral Gavage (with Co-solvents)

This protocol describes the preparation of a formulation suitable for oral administration in animal studies. This method uses a combination of solvents to ensure the solubility and bioavailability of the compound.

Materials:

  • PF-06446846 DMSO stock solution (prepared as in Protocol 1)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile tubes

Procedure (Example for a 1 mL working solution):

  • Add 100 µL of a 20.8 mg/mL PF-06446846 DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear[1].

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly[1].

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained[1].

  • Alternatively, for a corn oil-based formulation, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly[1].

  • The final formulation should be prepared fresh before each use[4].

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsProtocol AProtocol BProtocol C
Component 1 10% DMSO10% DMSO10% DMSO
Component 2 90% (20% SBE-β-CD in Saline)90% Corn Oil40% PEG300
Component 3 --5% Tween-80
Component 4 --45% Saline
Achieved Solubility ≥ 5 mg/mL (10.63 mM)≥ 5 mg/mL (10.63 mM)≥ 2.08 mg/mL (4.42 mM)
Appearance Clear solutionClear solutionClear solution
Reference [1][1][1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing a stock solution and the signaling pathway of PF-06446846.

G cluster_0 Preparation of PF-06446846 Stock Solution weigh 1. Weigh PF-06446846 Powder add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate/Warm to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a stock solution of PF-06446846.

G cluster_1 Mechanism of Action of PF-06446846 mrna PCSK9 mRNA ribosome 80S Ribosome mrna->ribosome translation Translation ribosome->translation stalling Ribosome Stalling translation->stalling no_pcsk9 Inhibition of PCSK9 Protein Synthesis stalling->no_pcsk9 pf06446846 PF-06446846 pf06446846->stalling

Caption: Signaling pathway illustrating the inhibitory action of PF-06446846 on PCSK9 translation.

References

Application of Pyrrolidine Dicarboxamides in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine dicarboxamides are a versatile class of small molecules that have garnered significant attention in drug discovery due to their ability to potently and selectively inhibit various enzymes. The rigid pyrrolidine scaffold provides a valuable framework for the design of inhibitors that can fit into the active sites of enzymes with high affinity. This document provides detailed application notes and experimental protocols for the use of pyrrolidine dicarboxamides in the inhibition of three key enzymes: Prolyl Oligopeptidase (POP), α-Amylase and α-Glucosidase, and Factor Xa.

Prolyl Oligopeptidase (POP) Inhibition

Application Note: Prolyl oligopeptidase (POP) is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones involved in memory and learning. Its dysregulation has been implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Pyrrolidine dicarboxamides, particularly dicarboxylic acid bis(l-prolyl-pyrrolidine) amides, have emerged as potent inhibitors of POP, making them attractive candidates for the development of novel therapeutics for neurodegenerative and psychiatric conditions.

Quantitative Data: Inhibition of Prolyl Oligopeptidase
Compound ClassSpecific Compound ExampleIC50 (nM)Reference
Dicarboxylic Acid Azacycle l-Prolyl-Pyrrolidine Amides3,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide0.39[1]
Dicarboxylic Acid Bis(l-prolyl-pyrrolidine) AmidesIsophthalic acid bis(l-prolyl-pyrrolidine) amideLow nanomolar range[2]
Experimental Protocol: Prolyl Oligopeptidase Inhibition Assay (Fluorometric)

This protocol is based on the enzymatic cleavage of a fluorogenic substrate by POP, and the inhibition of this activity by pyrrolidine dicarboxamides.

Materials:

  • Prolyl Oligopeptidase (from porcine or rabbit brain)

  • Fluorogenic Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM dithiothreitol (DTT)

  • Pyrrolidine dicarboxamide inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare a stock solution of the pyrrolidine dicarboxamide inhibitor in DMSO.

  • Prepare serial dilutions of the inhibitor in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well black microplate, add 10 µL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO).

  • Add 80 µL of the Prolyl Oligopeptidase solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Z-Gly-Pro-AMC solution (in Assay Buffer).

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

pop_inhibition cluster_pathway Prolyl Oligopeptidase Signaling Context cluster_workflow Experimental Workflow Neuropeptides Proline-containing Neuropeptides POP Prolyl Oligopeptidase (POP) Neuropeptides->POP Cleavage Neurological_Function Neurological Function (Memory, Learning) Neuropeptides->Neurological_Function Modulation Inactive_Fragments Inactive Peptide Fragments POP->Inactive_Fragments Inactive_Fragments->Neurological_Function Loss of function Inhibitor Pyrrolidine Dicarboxamide Inhibitor->POP Inhibition Incubation Pre-incubation (15 min, 37°C) Inhibitor->Incubation Enzyme POP Enzyme Enzyme->Incubation Substrate Fluorogenic Substrate (Z-Gly-Pro-AMC) Reaction Enzymatic Reaction (15-30 min, 37°C) Substrate->Reaction Incubation->Reaction Detection Fluorescence Measurement Reaction->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

POP Signaling Context and Inhibition Assay Workflow.

α-Amylase and α-Glucosidase Inhibition

Application Note: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed by α-glucosidase into absorbable monosaccharides such as glucose. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This makes them important targets for the management of type 2 diabetes. Pyrrolidine dicarboxamide derivatives have shown promising inhibitory activity against both α-amylase and α-glucosidase.

Quantitative Data: Inhibition of α-Amylase and α-Glucosidase
Compound IDα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
3a 36.32-[3]
3f -27.51[3]
3g 26.2418.04[3]
Acarbose (Standard) 5.50-[3]
Experimental Protocols

Materials:

  • α-Amylase solution (from porcine pancreas or human saliva)

  • Starch solution (1% w/v in buffer)

  • Assay Buffer: 20 mM sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl

  • Dinitrosalicylic acid (DNS) reagent

  • Pyrrolidine dicarboxamide inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (540 nm)

Procedure:

  • Prepare serial dilutions of the pyrrolidine dicarboxamide inhibitor in the Assay Buffer.

  • In a 96-well microplate, add 50 µL of the inhibitor dilutions or vehicle control.

  • Add 50 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of the starch solution to each well to start the reaction.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percent inhibition and determine the IC50 value.

Materials:

  • α-Glucosidase solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Pyrrolidine dicarboxamide inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (405 nm)

Procedure:

  • Prepare serial dilutions of the pyrrolidine dicarboxamide inhibitor in the Assay Buffer.

  • In a 96-well microplate, add 50 µL of the inhibitor dilutions or vehicle control.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of the pNPG solution to each well to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percent inhibition and determine the IC50 value.

Functional Pathway and Experimental Workflow

carbohydrate_digestion cluster_pathway Carbohydrate Digestion Pathway cluster_workflow Inhibition Assay Workflow Starch Dietary Starch Amylase α-Amylase Starch->Amylase Hydrolysis Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Hydrolysis Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Inhibitor Pyrrolidine Dicarboxamide Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition Incubation Pre-incubation Inhibitor->Incubation Enzyme α-Amylase or α-Glucosidase Enzyme->Incubation Substrate Starch or pNPG Reaction Enzymatic Reaction Substrate->Reaction Incubation->Reaction Detection Absorbance Measurement Reaction->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

Carbohydrate Digestion and Inhibition Assay Workflow.

Factor Xa Inhibition

Application Note: Factor Xa (FXa) is a serine protease that occupies a central position in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Pyrrolidine-1,2-dicarboxamides have been developed as potent and selective inhibitors of Factor Xa.

Quantitative Data: Inhibition of Factor Xa
Compound ClassSpecific Compound ExampleIC50 (nM)Reference
Pyrrolidine-1,2-dicarboxamidesCompound 118[4]
Pyrrolidine-1,2-dicarboxamidesOptimized Compound 130.38[4]
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a chromogenic assay to measure the inhibition of Factor Xa activity.

Materials:

  • Human Factor Xa

  • Chromogenic Substrate for Factor Xa (e.g., S-2765)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 175 mM NaCl and 0.1% (w/v) PEG 8000

  • Pyrrolidine dicarboxamide inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (405 nm)

Procedure:

  • Prepare serial dilutions of the pyrrolidine dicarboxamide inhibitor in the Assay Buffer.

  • In a 96-well microplate, add 25 µL of the inhibitor dilutions or vehicle control.

  • Add 50 µL of the Human Factor Xa solution (in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

  • Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction (the change in absorbance per minute).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Signaling Pathway and Experimental Workflow

coagulation_cascade cluster_pathway Blood Coagulation Cascade cluster_workflow Factor Xa Inhibition Assay Workflow Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Inhibitor Pyrrolidine Dicarboxamide Inhibitor->FactorXa Inhibition Pre_incubation Pre-incubation Inhibitor->Pre_incubation FXa_Enzyme Factor Xa Enzyme FXa_Enzyme->Pre_incubation Chromo_Substrate Chromogenic Substrate Reaction_Measure Reaction & Absorbance Measurement Chromo_Substrate->Reaction_Measure Pre_incubation->Reaction_Measure IC50_Calc IC50 Calculation Reaction_Measure->IC50_Calc

Factor Xa in Coagulation and Inhibition Assay Workflow.

References

Application Note: Quantitative Analysis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in human plasma. The method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects.[1][2][3] Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This method is intended as a template and requires validation according to regulatory guidelines such as those from the FDA.[6][7][8]

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of the target analyte from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), LC-MS grade[3]

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution to each plasma sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube to precipitate proteins.[2][3]

  • Vortexing: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through them.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

MS/MS Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: m/z 421.2 -> 250.1 (Quantifier), m/z 421.2 -> 180.1 (Qualifier)

    • Internal Standard: m/z 426.2 -> 255.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

Data Presentation

The following table summarizes the expected performance characteristics of the analytical method. These values are representative and should be confirmed during method validation.[10]

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Accuracy at LLOQ 80% - 120%
Precision at LLOQ < 20%
Accuracy (Low, Mid, High QC) 85% - 115%
Precision (Low, Mid, High QC) < 15%
Recovery > 85%
Matrix Effect < 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within acceptable limits (±15%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Injection reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Hypothetical Signaling Pathway

Bithiazole derivatives have been investigated as correctors for misfolded proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR).[11] The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_cell Cell compound (S)-N1-(...)-dicarboxamide misfolded_protein Misfolded Protein (e.g., in ER) compound->misfolded_protein Binds and promotes correct folding chaperones Chaperone Proteins misfolded_protein->chaperones Interaction degradation Proteasomal Degradation misfolded_protein->degradation corrected_protein Correctly Folded Protein misfolded_protein->corrected_protein chaperones->degradation trafficking Trafficking to Cell Membrane corrected_protein->trafficking function Restored Protein Function trafficking->function

References

Safe Handling Procedures for Novel Bithiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These guidelines are intended for informational purposes and should be used as a starting point for developing comprehensive safety protocols. A thorough risk assessment must be conducted for each novel bithiazole compound before any handling. All laboratory personnel must be trained in general chemical safety and the specific procedures outlined in the Safety Data Sheet (SDS) if available, or in this guide in its absence.

Introduction

Bithiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] While their therapeutic potential is being actively explored, the toxicological properties of novel bithiazole compounds are often unknown. Therefore, a cautious approach based on the precautionary principle is essential to ensure the safety of all personnel. These application notes provide a framework for the safe handling of novel bithiazole compounds in a research and development setting.

Hazard Identification and Risk Assessment

Due to the novelty of these compounds, specific toxicity data is often unavailable. Benzothiazole, a related compound, is known to be a respiratory irritant and dermal sensitizer.[6] Metabolism of benzothiazole can lead to metabolites with mutagenic and carcinogenic potential.[6] Given the structural similarities, it is prudent to assume that novel bithiazole compounds may exhibit similar or other significant hazards.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for immediate health effects upon exposure.

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye damage upon contact.

  • Respiratory/Skin Sensitization: May cause allergic reactions upon inhalation or skin contact.

  • Mutagenicity/Carcinogenicity: Potential to cause genetic defects or cancer.

  • Reproductive Toxicity: Potential to damage fertility or the unborn child.

A comprehensive, compound-specific risk assessment should be performed and documented before any work begins.

Engineering Controls

Engineering controls are the primary and most effective line of defense in minimizing exposure to hazardous materials.

  • Chemical Fume Hood: All manipulations of novel bithiazole compounds, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory should be well-ventilated with single-pass air. Recirculation of laboratory air is not recommended.

  • Glove Box: For highly potent or volatile compounds, or when generating aerosols, a glove box or other containment enclosure should be used.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory for all personnel handling novel bithiazole compounds.[7][8][9] The level of PPE required will depend on the specific compound and the procedure being performed. For novel compounds with unknown toxicity, a high level of protection is recommended.

Protection Level Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Level C (Recommended for routine handling of powders and solutions) Full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates.[10]Inner and outer chemical-resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[10]Chemical splash goggles and a face shield.[9][11]Chemical-resistant lab coat or coveralls, disposable chemical-resistant outer boots.[10][11]
Level B (For potential for splashes or higher concentrations) Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.[10][11]Inner and outer chemical-resistant gloves.[10]Chemical splash goggles and a face shield.[10]Hooded chemical-resistant clothing.[10]

Table 1: Personal Protective Equipment (PPE) Recommendations

Experimental Protocols

Weighing and Dispensing Solid Compounds
  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Don the appropriate PPE as outlined in Table 1 (Level C minimum).

    • Place a disposable work surface liner (e.g., plastic-backed absorbent paper) in the fume hood.

    • Use a dedicated, calibrated balance inside the fume hood or a balance enclosure.

  • Procedure:

    • Carefully open the container with the novel bithiazole compound.

    • Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or container.

    • Avoid creating dust. If the compound is dusty, consider wetting it with a small amount of an appropriate, non-reactive solvent.

    • Close the primary container tightly.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Post-Procedure:

    • Wipe down the balance and surrounding area within the fume hood.

    • Dispose of the work surface liner and any contaminated disposables as hazardous waste.

    • Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood.

    • Wash hands thoroughly after removing all PPE.

Solution Preparation
  • Preparation:

    • Perform all steps in a chemical fume hood.

    • Don the appropriate PPE (Level C minimum).

    • Select a vessel of appropriate size and material compatibility.

  • Procedure:

    • Add the solvent to the vessel first, if possible.

    • Carefully add the weighed bithiazole compound to the solvent.

    • Stir the solution using a magnetic stir bar or other appropriate method. Avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent the release of vapors.

  • Post-Procedure:

    • Seal and label the container with the full chemical name, concentration, solvent, date, and hazard warnings.

    • Clean all glassware and equipment with an appropriate solvent and dispose of the rinsate as hazardous waste.

    • Dispose of all contaminated disposables as hazardous waste.

Spill and Emergency Procedures

  • Minor Spill (inside a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Clean the area with a suitable solvent.

    • Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste contaminated with novel bithiazole compounds must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Collect in a dedicated, puncture-proof sharps container.

Data Presentation

The following tables should be used to summarize key toxicological and safety data as it becomes available for each novel bithiazole compound.

Compound ID CAS Number Molecular Weight Physical State Melting Point (°C) Boiling Point (°C)
[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]

Table 2: Physicochemical Properties

Compound ID LD50 (Oral, Rat) LD50 (Dermal, Rabbit) LC50 (Inhalation, Rat) Skin Irritation Eye Irritation
[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]

Table 3: Toxicological Data

Visualizations

G cluster_0 Hierarchy of Controls for Handling Novel Bithiazole Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with novel compounds.

G Start Start: Handling Novel Bithiazole Compound IsPowder Is the compound a powder or volatile liquid? Start->IsPowder UseFumeHood Work in a certified chemical fume hood IsPowder->UseFumeHood Yes SelectPPE Select appropriate PPE (Level C minimum) IsPowder->SelectPPE No AssessAerosol Potential for aerosol generation? UseFumeHood->AssessAerosol UseGloveBox Consider using a glove box or enclosure AssessAerosol->UseGloveBox Yes AssessAerosol->SelectPPE No UseGloveBox->SelectPPE Proceed Proceed with experiment SelectPPE->Proceed

Caption: Experimental workflow for handling novel bithiazole compounds.

References

Application Notes and Protocols for Efficacy Testing of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in numerous biologically active molecules, including many approved drugs and natural alkaloids.[1][2] The structural versatility and stereochemical complexity of the pyrrolidine scaffold allow for the design of compounds with a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antidiabetic, anticonvulsant, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the therapeutic efficacy of novel pyrrolidine-based compounds, from initial in vitro screening to in vivo validation.

Application Note 1: General In Vitro Efficacy and Cytotoxicity Screening

Objective: To perform initial screening of novel pyrrolidine-based compounds to determine their biological activity, potency, and cytotoxicity in cell-based and target-based assays. This preliminary assessment is crucial for identifying promising candidates for further development.

Workflow for In Vitro Screening: The following diagram outlines the typical workflow for the initial in vitro evaluation of a library of synthesized pyrrolidine compounds.

in_vitro_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Profiling Compound_Library Pyrrolidine Compound Library Primary_Assay High-Throughput Screening (HTS) (e.g., Target-based assay) Compound_Library->Primary_Assay Test Compounds Hit_ID Hit Identification Primary_Assay->Hit_ID Identify Actives Dose_Response Dose-Response & Potency (IC50/EC50) Hit_ID->Dose_Response Validate Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Dose_Response->Cytotoxicity Assess Safety Window Lead_Selection Lead Candidate Selection Cytotoxicity->Lead_Selection Prioritize based on Potency & Toxicity

Caption: General workflow for in vitro screening of pyrrolidine compounds.
Protocol 1.1: Cell Viability (MTT) Assay for Cytotoxicity

Purpose: To assess the general cytotoxicity of the pyrrolidine compounds against a chosen cell line. This is essential to distinguish between targeted therapeutic effects and non-specific toxicity.[4][5] The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[5]

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 for general toxicity, or a specific cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Table 1: Cytotoxicity of Pyrrolidine Derivatives against A549 Cancer Cells

Compound ID CC50 (µM)
PYR-001 > 100
PYR-002 45.6
PYR-003 8.2

| Doxorubicin (Control) | 1.5 |

Application Note 2: Target-Based Efficacy Testing

Objective: To quantify the interaction of pyrrolidine compounds with specific molecular targets, such as enzymes or receptors, to understand their mechanism of action and determine their potency.

Protocol 2.1: Enzyme Inhibition Assay

Purpose: Many drugs exert their effects by inhibiting enzymes.[6] This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of pyrrolidine compounds against a specific enzyme, for instance, Dipeptidyl Peptidase-IV (DPP-IV), a target in diabetes.[1][2]

Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme (e.g., human DPP-IV), the substrate (e.g., Gly-Pro-AMC), and the test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well black plate, add:

    • 50 µL of assay buffer.

    • 10 µL of serially diluted pyrrolidine compound or control inhibitor (e.g., Vildagliptin).

    • 20 µL of the enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Excitation/Emission = 360/460 nm for AMC) every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]

Signaling Pathway Diagram:

enzyme_inhibition cluster_pathway Biochemical Pathway Enzyme Enzyme (e.g., DPP-IV) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Pyrrolidine Inhibitor Inhibitor->Enzyme Blocks Active Site

Caption: Mechanism of competitive enzyme inhibition.

Data Presentation:

Table 2: In Vitro DPP-IV Enzyme Inhibition by Pyrrolidine Sulfonamide Derivatives

Compound ID Target Enzyme IC50 (µM) Reference Compound Ref. IC50 (µM)
23a DPP-IV 20.15 ± 2.11 Vildagliptin ~0.2
23d DPP-IV 11.32 ± 1.59 Vildagliptin ~0.2

(Data adapted from Salve and Jadhav, 2021)[1][2]

Protocol 2.2: Radioligand Receptor Binding Assay

Purpose: To determine the affinity and selectivity of pyrrolidine compounds for a specific receptor. This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) for a test compound against a target like the CXCR4 receptor, which is implicated in cancer metastasis.[1][2]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., CXCR4). Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-AMD3100) near its Kd value.

    • Increasing concentrations of the unlabeled pyrrolidine test compound.

    • A specific amount of the membrane preparation (e.g., 20-40 µg of protein).

  • Non-Specific Binding: Include control wells with an excess of a known unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[7]

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship Diagram:

receptor_binding Receptor Receptor (CXCR4) Bound_Complex Bound Complex Receptor->Bound_Complex Radioligand Radioligand Radioligand->Bound_Complex Binds Test_Compound Pyrrolidine Compound Test_Compound->Receptor Competes for Binding Site

Caption: Competitive displacement in a receptor binding assay.

Data Presentation:

Table 3: Binding Affinity of Pyrrolidine Derivatives for the CXCR4 Receptor

Compound ID Target Receptor Radioligand IC50 (nM)
Compound 26 CXCR4 12G5 Antibody (fluorescent) 79
AMD3100 (Control) CXCR4 [³H]-AMD3100 ~50

(Data adapted from Li et al., 2020)[1][2]

Application Note 3: In Vivo Efficacy Assessment

Objective: To evaluate the therapeutic efficacy, pharmacokinetics, and safety of lead pyrrolidine compounds in a relevant animal model of the disease.

Workflow for In Vivo Efficacy Studies: The diagram below shows a generalized workflow for conducting preclinical in vivo efficacy studies.

in_vivo_workflow Lead_Opt Lead Compound (from In Vitro) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Lead_Opt->PK_PD Model_Dev Animal Model Development Efficacy_Study Efficacy Study in Disease Model Model_Dev->Efficacy_Study PK_PD->Efficacy_Study Determine Dose & Schedule Tox_Study Toxicology & Safety Assessment Efficacy_Study->Tox_Study Monitor for Adverse Effects Data_Analysis Data Analysis & Endpoint Evaluation Efficacy_Study->Data_Analysis Tox_Study->Data_Analysis

Caption: Workflow for preclinical in vivo testing of lead compounds.
Protocol 3.1: Anticonvulsant Activity in a Mouse Model

Purpose: To assess the in vivo efficacy of pyrrolidine-2,5-dione derivatives in rodent models of epilepsy, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests.[8]

Methodology:

  • Animal Model: Use adult male mice (e.g., Swiss albino), weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Prepare suspensions of the test compounds in a vehicle (e.g., 0.5% Tween 80 in saline). Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Valproic acid, VPA) should be included.

  • Pre-treatment Time: Conduct the seizure tests at the time of peak plasma concentration of the drug, as determined by prior pharmacokinetic studies (typically 30-60 minutes post-administration).

  • Seizure Induction (6 Hz Test):

    • Deliver a corneal electrical stimulation (e.g., 32 mA, 6 Hz, 3-second duration) to induce a psychomotor seizure.

    • Observe the animal immediately after stimulation. Protection is defined as the absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

  • Data Analysis: The percentage of animals protected from seizures is recorded for each dose group. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Data Presentation:

Table 4: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Mice

Compound ID 6 Hz Test ED50 (mg/kg) MES Test ED50 (mg/kg)
69k 108.80 80.38
Valproic Acid (VPA) 196.20 250.50

(Data adapted from Góra et al., 2021)[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of the target compound. The proposed synthetic pathway involves the formation of the bithiazole core, followed by amide coupling with the protected pyrrolidine derivative.

DOT Script for Synthetic Pathway: ```dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

A [label="Thioamide & Bromoacetyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-amino-4-methylthiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Bromination", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-amino-5-bromo-4-methylthiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="2-(tert-butyl)thiazole-4-carbothioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Amide Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Boc-protected Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Final Amide Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Target Compound", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Hantzsch Thiazole Synthesis"]; B -> C; C -> D; E -> F [label="Hantzsch Thiazole Synthesis"]; D -> F; G -> H; F -> H; H -> I; I -> J [label="TFA or HCl"]; J -> K; K -> L; }

Technical Support Center: Overcoming Solubility Challenges with Bithiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with bithiazole derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why do many bithiazole derivatives exhibit poor aqueous solubility?

A1: Bithiazole derivatives often possess complex, rigid, and hydrophobic molecular structures. These characteristics can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with water molecules, resulting in low aqueous solubility.[1] Many new chemical entities, particularly those with high molecular weight and lipophilicity, face this challenge.[2]

Q2: What are the initial steps to consider when a bithiazole derivative shows poor solubility?

A2: Initially, it is crucial to characterize the physicochemical properties of your compound, such as its pKa, logP, and solid-state properties (e.g., crystallinity vs. amorphous nature). Understanding these properties will help in selecting an appropriate solubility enhancement strategy. For instance, the solubility of ionizable compounds can often be improved by adjusting the pH of the solution.[3]

Q3: What are the most common formulation strategies to enhance the solubility of poorly soluble compounds like bithiazole derivatives?

A3: Several techniques are employed to improve the solubility of poorly water-soluble drugs.[4] These can be broadly categorized as:

  • Physical Modifications: This includes particle size reduction (micronization and nanonization) to increase the surface area for dissolution, and the use of solid dispersions to disperse the drug in a soluble carrier.[4][5]

  • Chemical Modifications: This involves creating prodrugs or forming salts of the parent compound.[6]

  • Complexation: The use of complexing agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[7]

  • Use of Excipients: Employing co-solvents, surfactants, and lipid-based formulation systems.[8]

Q4: Can changing the solid state of my bithiazole derivative improve its solubility?

A4: Yes, modifying the solid state can significantly impact solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they have a less ordered structure and lower energy barrier to dissolution.[9] Techniques like spray drying and freeze-drying can be used to produce amorphous solid dispersions.[5]

Troubleshooting Guides

Problem: My bithiazole derivative precipitates out of solution upon standing.

Potential Cause Troubleshooting Step
Supersaturation and Instability The initial dissolution may have created a supersaturated solution that is thermodynamically unstable. Consider adding a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), to your formulation.[7]
pH Shift If the compound's solubility is pH-dependent, a change in the solution's pH (e.g., due to CO2 absorption from the air) could cause precipitation. Ensure the solution is adequately buffered.
Temperature Fluctuation Solubility is often temperature-dependent. Ensure a constant and controlled temperature during your experiments.

Problem: The selected solubility enhancement technique is not providing a significant improvement.

Potential Cause Troubleshooting Step
Inappropriate Technique for the Compound The chosen method may not be suitable for the specific physicochemical properties of your bithiazole derivative. Re-evaluate the compound's properties and consult the decision tree below to select a more appropriate technique.
Suboptimal Drug-to-Excipient Ratio The ratio of your drug to the carrier or complexing agent is critical. Perform a series of experiments with varying ratios to find the optimal formulation.
Incorrect Preparation Method The method used to prepare the formulation (e.g., solid dispersion, complex) can greatly influence its effectiveness. Review the experimental protocol and ensure all steps are followed correctly.

Quantitative Data on Solubility Enhancement

The following table summarizes the typical fold increase in solubility that can be achieved with different enhancement techniques for poorly soluble compounds. Please note that these are representative values, and the actual improvement for a specific bithiazole derivative will depend on its unique properties.

Technique Typical Fold Increase in Solubility References
Micronization 2 - 10[4]
Nanonization (Nanosuspensions) 10 - 50[4]
pH Adjustment (for ionizable compounds) 10 - 1000[3]
Complexation with Cyclodextrins 10 - 100[7]
Solid Dispersions 10 - 200[5]
Lipid-Based Formulations 10 - 100[8]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve the bithiazole derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K-30, hydroxypropyl methylcellulose (HPMC)) in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize potential degradation.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently mill it into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature).

Protocol 2: Preparation of a Bithiazole Derivative-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: Mix the bithiazole derivative and a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead thoroughly for 30-45 minutes to form a paste of consistent viscosity.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Characterization: Evaluate the complex for changes in solubility, dissolution rate, and evidence of inclusion complex formation (e.g., using FT-IR, DSC, or NMR).[7]

Visualizations

G Decision Tree for Solubility Enhancement Technique Selection start Poorly Soluble Bithiazole Derivative is_ionizable Is the compound ionizable (acidic or basic)? start->is_ionizable ph_adjustment pH Adjustment / Salt Formation is_ionizable->ph_adjustment Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No other_techniques Consider other techniques ph_adjustment->other_techniques If ineffective solid_dispersion_melt Solid Dispersion (Hot-Melt Extrusion) is_thermally_stable->solid_dispersion_melt Yes solid_dispersion_solvent Solid Dispersion (Solvent Evaporation / Spray Drying) is_thermally_stable->solid_dispersion_solvent No solid_dispersion_melt->other_techniques If ineffective solid_dispersion_solvent->other_techniques If ineffective complexation Complexation (Cyclodextrins) other_techniques->complexation particle_size_reduction Particle Size Reduction (Micronization / Nanonization) other_techniques->particle_size_reduction lipid_formulation Lipid-Based Formulation other_techniques->lipid_formulation

Caption: Decision tree for selecting a suitable solubility enhancement technique.

G Workflow for Solid Dispersion Preparation (Solvent Evaporation) cluster_0 Preparation cluster_1 Characterization dissolution 1. Dissolve Drug and Carrier in Solvent evaporation 2. Solvent Evaporation (Rotovap) dissolution->evaporation drying 3. Vacuum Drying evaporation->drying milling 4. Milling and Sieving drying->milling dissolution_testing Dissolution Testing milling->dissolution_testing solid_state_analysis Solid-State Analysis (DSC, XRD) milling->solid_state_analysis

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

G Mechanism of Cyclodextrin Inclusion Complexation drug Poorly Soluble Bithiazole Derivative complex Soluble Inclusion Complex drug->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex water Aqueous Solution complex->water Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Pyrrolidine and Bithiazole Moieties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of pyrrolidine and bithiazole moieties. The guidance focuses on palladium-catalyzed cross-coupling reactions, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling pyrrolidine to a bithiazole ring?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen (C-N) bond between an aryl halide (in this case, a halogenated bithiazole) and an amine (pyrrolidine).[1]

Q2: Which halogen on the bithiazole is best for the coupling reaction?

A2: Generally, the reactivity of the aryl halide in Buchwald-Hartwig amination follows the trend: I > Br > Cl. Aryl iodides are often more reactive but can sometimes lead to catalyst inhibition.[2] Aryl bromides offer a good balance of reactivity and stability and are commonly used. Aryl chlorides are typically less reactive and may require more specialized and reactive catalyst systems to achieve good yields.[2]

Q3: What are the key components of a Buchwald-Hartwig reaction for this coupling?

A3: The essential components are:

  • Aryl Halide: A brominated or iodinated bithiazole.

  • Amine: Pyrrolidine.

  • Palladium Precatalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A phosphine-based ligand that stabilizes the palladium catalyst and facilitates the reaction.

  • Base: A non-nucleophilic base to deprotonate the amine.

  • Solvent: An anhydrous, aprotic solvent.

Q4: Can I use an unprotected bithiazole with acidic N-H protons?

A4: The use of unprotected five-membered heterocycles can be challenging as they can potentially inhibit or deactivate the palladium catalyst.[3] However, specific catalyst systems, such as those employing bulky biarylphosphine ligands like tBuBrettPhos, have been developed to successfully couple amines with unprotected bromoimidazoles and bromopyrazoles under mild conditions.[3] It is advisable to protect any acidic protons on the bithiazole ring if catalyst deactivation is suspected.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Precatalysts often offer more reliable initiation of the catalytic cycle.
Inappropriate Ligand Screen a variety of phosphine ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for C-N couplings.[4]The choice of ligand is crucial for catalyst stability and reactivity. The optimal ligand depends on the specific substrates.
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. If your substrate is base-sensitive, consider a milder base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[5]The base must be strong enough to deprotonate the amine without causing side reactions with the starting materials or product.
Poor Solvent Quality Ensure the solvent is anhydrous and degassed.Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reaction components.
Low Reaction Temperature Gradually increase the reaction temperature.Some less reactive aryl halides, particularly chlorides, may require higher temperatures (80-110 °C) to undergo oxidative addition.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Explanation
Hydrodehalogenation Use a less sterically hindered base or a different ligand.This side reaction, where the halogen on the bithiazole is replaced by a hydrogen atom, can occur. It is sometimes promoted by certain base/ligand combinations.
β-Hydride Elimination This is less of a concern with pyrrolidine as it lacks β-hydrogens on the ring structure. However, if substituted pyrrolidines are used, this could be a potential pathway.β-hydride elimination is a common decomposition pathway for palladium-alkyl complexes but is structurally disfavored for pyrrolidine itself.
Homocoupling of Bithiazole Lower the reaction temperature and ensure slow addition of reagents.This can occur at high temperatures or with high catalyst concentrations.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of 2-Bromobithiazole with Pyrrolidine

Disclaimer: This is a representative protocol and should be optimized for specific substrates and laboratory conditions.

Materials:

  • 2-Bromobithiazole (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobithiazole, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by pyrrolidine and Pd₂(dba)₃.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Coupling of Pyrrolidine with a Halogenated Bithiazole
Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene1001285
2Pd₂(dba)₃ (1)XPhos (2)NaOtBuDioxane1001292
3Pd₂(dba)₃ (1)RuPhos (2)KOtBuToluene1101088
4Pd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃t-BuOH802465
5Pd₂(dba)₃ (1)XPhos (2)LHMDSTHF651878

Note: This table is a representative summary based on typical conditions for Buchwald-Hartwig aminations of heteroaryl halides and is intended for comparative purposes.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH ReductElim_Ready Reductive Elimination Precursor AmineCoord->ReductElim_Ready - HX + Base ReductElim_Ready->Pd0 Reductive Elimination - Ar-NR₂ Product Coupled Product ReductElim_Ready->Product ArX Bithiazole-Br ArX->OxAdd R2NH Pyrrolidine R2NH->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Start: Low/No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst ScreenLigands Screen different ligands CheckCatalyst->ScreenLigands Yes UseFresh Use fresh catalyst/precatalyst CheckCatalyst->UseFresh No OptimizeBase Optimize the base ScreenLigands->OptimizeBase Failure Consult further literature ScreenLigands->Failure No Improvement CheckSolvent Is the solvent dry and degassed? OptimizeBase->CheckSolvent OptimizeBase->Failure No Improvement IncreaseTemp Increase reaction temperature CheckSolvent->IncreaseTemp Yes DrySolvent Use anhydrous, degassed solvent CheckSolvent->DrySolvent No Success Reaction Successful IncreaseTemp->Success Improved Yield IncreaseTemp->Failure No Improvement UseFresh->CheckCatalyst DrySolvent->CheckSolvent

Caption: Troubleshooting workflow for low reaction yield.

References

troubleshooting inconsistent results in assays with (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Welcome to the technical support resource for researchers using (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address common challenges encountered during in-vitro and cell-based assays, ensuring greater consistency and reproducibility in your results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle the compound?

A: Proper storage is critical to maintain the integrity and stability of the compound.[1][2] For long-term storage, it is recommended to keep the compound in its solid (powder) form at -20°C, protected from light and moisture.[2] Once dissolved, stock solutions, typically in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3] Before opening the vial for the first time, centrifuge it briefly to ensure all powder is collected at the bottom.[2]

Q2: What is the recommended solvent for this compound?

A: The recommended solvent for most non-polar, small organic molecules is high-purity, anhydrous DMSO.[1][4] When preparing your working solution for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[2] Always run a vehicle control (medium with the same final DMSO concentration as your test wells) to account for any effects of the solvent itself.[1]

Q3: I am observing precipitation of the compound in my assay medium. How can I improve its solubility?

A: The complex, largely hydrophobic structure of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide suggests it may have limited aqueous solubility.[5][6] Precipitation can lead to inaccurate concentration-response curves and inconsistent results.[7]

Here are several strategies to address solubility issues:

  • Initial Dissolution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming (to 37°C) or brief sonication may aid this process.

  • Assay Concentration: The kinetic solubility of a compound in aqueous buffer is often much lower than its solubility in pure DMSO.[4][6] Test the solubility limit in your final assay buffer to avoid using concentrations at which the compound crashes out of solution.

  • Serum in Medium: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can sometimes help stabilize small molecules in solution. However, be aware that the compound may also bind to serum proteins, reducing its effective free concentration.[8]

  • pH of Buffer: Check if the pH of your assay buffer influences the compound's solubility.

Troubleshooting Guide for Inconsistent Assay Results

dot

TroubleshootingWorkflow start Inconsistent Results Observed high_variability High Variability Between Replicates? start->high_variability poor_signal Poor Signal-to-Noise or High Background? start->poor_signal no_response No Dose-Response or Irreproducible IC50? start->no_response pipetting Pipetting Inaccuracy Cell Seeding Uneven high_variability->pipetting edge_effects Edge Effects in Plate high_variability->edge_effects reagent_issue Reagent Degradation or Contamination poor_signal->reagent_issue compound_interference Compound Autofluorescence or Quenching poor_signal->compound_interference incubation_time Incorrect Incubation Time or Temperature poor_signal->incubation_time solubility_issue Compound Precipitation at High Concentrations no_response->solubility_issue stability_issue Compound Degradation in Assay Buffer no_response->stability_issue cell_health Poor Cell Health or High Passage Number no_response->cell_health solution_pipetting Solution: Calibrate Pipettes Improve Cell Suspension Mixing Use Reverse Pipetting pipetting->solution_pipetting solution_edge Solution: Avoid Outer Wells Fill Perimeter with PBS/Water Use Low-Evaporation Plates edge_effects->solution_edge solution_reagent Solution: Use Fresh Reagents Check Storage Conditions Run Reagent-Only Controls reagent_issue->solution_reagent solution_interference Solution: Read Plate Before Adding Compound Use Different Assay Readout (e.g., Luminescence vs. Fluorescence) compound_interference->solution_interference solution_incubation Solution: Optimize Incubation Time Ensure Temperature Consistency incubation_time->solution_incubation solution_solubility Solution: Determine Kinetic Solubility Test Lower Concentrations Check for Precipitate Visually solubility_issue->solution_solubility solution_stability Solution: Assess Compound Stability Over Time (LC-MS Recommended) Minimize Pre-incubation Times stability_issue->solution_stability solution_cell Solution: Use Low-Passage Cells Confirm Cell Viability Before Seeding Check for Mycoplasma cell_health->solution_cell

Caption: Troubleshooting workflow for inconsistent assay results.

Q4: My results show high variability between replicate wells. What are the common causes?

A: High variability often points to technical inconsistencies in the assay setup.[7]

  • Inaccurate Pipetting: Small volumes of concentrated compound are particularly susceptible to pipetting errors. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous solutions.

  • Uneven Cell Seeding: A non-homogenous cell suspension will result in different cell numbers per well, leading to variable results. Mix the cell suspension thoroughly between plating steps.[9]

  • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, which can concentrate solutes and affect cell health.[9][10] This can be mitigated by not using the outer wells for experimental samples and instead filling them with sterile water or phosphate-buffered saline (PBS) to create a humidity barrier.[7][10]

Q5: I am observing a high background signal or a low signal-to-noise ratio. What should I investigate?

A: This issue can stem from the reagents, the compound itself, or the plate reader settings.

  • Reagent Issues: Ensure reagents are stored correctly and are not expired. Contamination of buffers or media can lead to high background.[11] For luminescence assays, ATP contamination from external sources can be a problem; always use aseptic techniques.[12]

  • Compound Interference: The compound may be interfering with the assay detection method. For fluorescence-based assays, a compound may possess intrinsic fluorescence (autofluorescence) at the measurement wavelengths.[8] To check this, measure the fluorescence of the compound in assay buffer without any biological components. If interference is confirmed, consider using an alternative assay with a different readout (e.g., luminescence).

  • Insufficient Blocking or Washing: In assays like ELISAs or In-Cell Westerns, inadequate blocking can lead to non-specific binding of antibodies and high background.[9][13] Similarly, insufficient washing can leave behind unbound detection reagents.

  • Plate Choice: For luminescence assays, always use opaque, white-walled plates to maximize signal reflection.[14] For fluorescence, black-walled plates are preferred to reduce background and prevent well-to-well crosstalk.[15]

Q6: My compound is not showing a clear dose-response curve, or the results are not reproducible between experiments.

A: This often relates to the chemical stability and behavior of the compound under your specific assay conditions.

  • Compound Degradation: The compound may not be stable in the aqueous assay buffer over the course of the experiment.[16][17] This can be tested by incubating the compound in the buffer for the duration of the assay, followed by analysis with LC-MS to quantify the remaining intact compound.

  • Lot-to-Lot Variability: Ensure you are using the same batch of the compound for all related experiments. If you switch to a new lot, it is good practice to re-run key experiments to confirm activity.

  • Cellular Factors: For cell-based assays, reproducibility can be affected by the health and passage number of the cells.[18] Using cells at a consistent and low passage number is crucial. Biological contaminants like mycoplasma can also dramatically alter cellular responses.

Data Presentation: Troubleshooting Examples

Table 1: Example Data for Troubleshooting Compound Solubility

Condition Preparation Method Observation (Microscopy) Resulting Max. Soluble Concentration (LC-MS)
ADilute from 10 mM DMSO stock into PBS (pH 7.4) at RTVisible precipitate at >20 µM15 µM
BCondition A + 30 sec sonicationLess precipitate, still visible at >30 µM28 µM
CDilute from 10 mM DMSO stock into Assay Medium + 10% FBSNo precipitate observed up to 50 µM48 µM
DPre-warm buffer to 37°C before dilutionNo precipitate observed up to 40 µM35 µM

Table 2: Example of Identifying Edge Effects in a 96-Well Plate Cell Viability Assay (% Viability)

Well PositionColumn 2Column 6 (Center)Column 11
Row B (Outer) 75%98%72%
Row E (Center) 102%101%103%
Row G (Outer) 78%99%74%
Conclusion: The significantly lower viability in outer columns/rows compared to the center suggests a strong edge effect.

Detailed Experimental Protocols

dot

ExperimentalWorkflow prep 1. Compound Preparation (Serial Dilution in DMSO) treat 4. Compound Treatment (Add diluted compound to cells) prep->treat cells 2. Cell Seeding (Plate cells in 96-well plate) incubate1 3. Cell Adherence (Incubate 24h) cells->incubate1 incubate1->treat incubate2 5. Treatment Incubation (Incubate 48-72h) treat->incubate2 reagent 6. Add Assay Reagent (e.g., Resazurin, CellTiter-Glo®) incubate2->reagent incubate3 7. Final Incubation (1-4h, protect from light) reagent->incubate3 read 8. Read Plate (Fluorometer or Luminometer) incubate3->read analyze 9. Data Analysis (Normalize to vehicle control, plot dose-response) read->analyze

Caption: General experimental workflow for a cell-based assay.

Protocol 1: Cell Viability Assessment using Resazurin

This protocol measures the metabolic activity of cells as an indicator of viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[19][20]

Materials:

  • 96-well, black, clear-bottom tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Cell line of interest in appropriate culture medium

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Suspend cells to a final concentration that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer perimeter wells to reduce edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with medium but no cells). Normalize the fluorescence values of the treated wells to the average of the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Generic Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • 96-well or 384-well, solid white, opaque assay plates

  • Purified kinase of interest

  • Specific substrate for the kinase (e.g., a peptide)

  • Kinase assay buffer

  • ATP solution

  • ATP detection reagent (e.g., CellTiter-Glo® or similar)

  • Compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Compound Plating: Prepare serial dilutions of the compound in the kinase assay buffer. Add 5 µL of each dilution to the wells of the white assay plate. Include positive (no kinase) and negative (vehicle, no inhibitor) controls.

  • Kinase Addition: Add 10 µL of the kinase diluted in assay buffer to each well (except the "no kinase" control).

  • Initiate Reaction: Add 10 µL of a solution containing both the substrate and ATP to all wells to start the kinase reaction. The final concentrations of kinase, substrate, and ATP should be optimized beforehand (typically, the ATP concentration is set near its Km for the kinase).

  • Incubation: Incubate the plate at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes). Shake gently.

  • Signal Detection: Add 25 µL of the ATP detection reagent to each well. This reagent will lyse any cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% activity) and negative (100% activity) controls. Plot the percent inhibition versus the compound concentration to determine the IC50 value.

References

Technical Support Center: Purification of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific purification data and protocols for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide are not extensively available in public literature. The following guide is based on established purification strategies for complex, multi-heterocyclic, and chiral small molecules. The provided data and protocols are illustrative and should be optimized for your specific crude product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide and similar complex molecules.

Q1: My crude product shows multiple spots on TLC, even with different solvent systems. What are the likely impurities?

A1: Given the structure, common impurities may include:

  • Starting materials: Unreacted (S)-pyrrolidine-1,2-dicarboxamide or the bithiazole amine precursor.

  • Coupling reagents/byproducts: Residual carbodiimides (e.g., EDC), HOBt, or their urea byproducts.

  • Side-reaction products: Epimerization at the chiral center of the pyrrolidine ring, or N-acylation at one of the thiazole nitrogen atoms.

  • Degradation products: The bithiazole core can be susceptible to oxidation or cleavage under harsh conditions.

Q2: I am observing poor separation and significant tailing during flash column chromatography. What can I do?

A2: Tailing is often caused by the interaction of polar functional groups (like the amides and thiazole nitrogens) with the acidic silica gel surface.[1][2]

  • Solvent System Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography) if your compound is sufficiently non-polar.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the peaks and improve separation.

Q3: The purity of my final compound is low after a single purification step. What is the recommended multi-step purification strategy?

A3: For high-purity requirements, a multi-step approach is often necessary:

  • Aqueous Workup: Begin with a liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials.

  • Flash Column Chromatography: This is a good first-pass purification to remove major impurities.

  • Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile).

  • Preparative HPLC: For the highest purity, especially for separating closely related impurities or diastereomers, preparative HPLC is the method of choice.

Q4: I am losing a significant amount of my compound during purification (low yield). What are the common causes and solutions?

A4: Low yield can result from several factors:

  • Decomposition on Silica: The compound may be unstable on silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase or minimizing the time the compound is on the column.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Using a more polar mobile phase or adding a modifier can help.

  • Incomplete Elution: The compound may not have fully eluted from the column. Try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after your initial elution is complete.

  • Precipitation on the Column: If the compound has low solubility in the mobile phase, it can precipitate. Ensure your crude material is fully dissolved before loading and choose a solvent system in which the compound is reasonably soluble.

Representative Purification Data

The following table presents illustrative data for common purification techniques. Actual results will vary based on the crude sample's purity and the specific conditions used.

Purification MethodStationary PhaseMobile Phase / Solvent SystemRepresentative Yield (%)Representative Purity (%)
Flash Column ChromatographySilica Gel30-70% Ethyl Acetate in Hexanes with 0.5% Triethylamine60-8090-95
Preparative HPLCC18 Silica50-90% Acetonitrile in Water with 0.1% Formic Acid75-90>98
CrystallizationN/ADichloromethane / Heptane50-70>99

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. For example, increase from 30% to 70% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions (e.g., 50% acetonitrile in water) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified material from a previous step (e.g., flash chromatography) in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fractionation: Run a gradient elution, for instance, from 50% to 90% acetonitrile over 20-30 minutes. Collect fractions based on the UV detector signal corresponding to the desired product peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Lyophilization/Solvent Evaporation: Combine the pure fractions and remove the solvents, typically by lyophilization if water is present, or by rotary evaporation for organic solvents.

Visual Workflows

PurificationWorkflow Crude Crude Synthetic Product Workup Aqueous Workup (e.g., L-L Extraction) Crude->Workup FlashChrom Flash Column Chromatography Workup->FlashChrom PurityCheck1 Purity Check (TLC/LC-MS) FlashChrom->PurityCheck1 Crystallization Crystallization PurityCheck1->Crystallization Purity >90% & Solid PrepHPLC Preparative HPLC PurityCheck1->PrepHPLC Purity <90% or Liquid PurityCheck2 Purity Check (LC-MS/NMR) Crystallization->PurityCheck2 PurityCheck2->PrepHPLC Purity <99% FinalProduct High-Purity Final Product PurityCheck2->FinalProduct Purity >99% PrepHPLC->FinalProduct

Caption: A general purification workflow for a crude synthetic product.

TroubleshootingWorkflow Start Problem: Low Yield After Flash Chromatography CheckStability Is the compound stable on silica? (Run 2D TLC) Start->CheckStability ChangeStationary Use alternative stationary phase (Alumina, C18) CheckStability->ChangeStationary No CheckSolubility Is the compound soluble in the mobile phase? CheckStability->CheckSolubility Yes End Re-run chromatography with optimized conditions ChangeStationary->End ModifyMobilePhase Modify mobile phase (add co-solvent, change polarity) CheckSolubility->ModifyMobilePhase No CheckElution Did the compound fully elute? CheckSolubility->CheckElution Yes ModifyMobilePhase->End FlushColumn Flush column with a stronger solvent (e.g., MeOH) CheckElution->FlushColumn No CheckElution->End Yes FlushColumn->End

Caption: A troubleshooting decision tree for low yield after chromatography.

References

reducing off-target effects of pyrrolidine-dicarboxamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the off-target effects of pyrrolidine-dicarboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target liabilities associated with heterocyclic carboxamide compounds?

A1: Heterocyclic carboxamides, including pyrrolidine-dicarboxamides, can exhibit off-target activity due to their ability to interact with a variety of biological targets. Common off-target liabilities can include interactions with other enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), ion channels, and transporters. The specific off-target profile depends heavily on the overall structure of the molecule, including the substituents on the pyrrolidine ring and the nature of the carboxamide groups. Early, broad panel screening is crucial to identify these potential off-target interactions.

Q2: How can I computationally predict potential off-target effects for my pyrrolidine-dicarboxamide compound?

A2: Several in silico methods can help predict potential off-target interactions. These approaches utilize large databases of known compound-target interactions to identify potential off-targets for a new molecule based on structural similarity.[1] Ligand-based methods compare your compound to molecules with known off-target activities, while structure-based methods use docking simulations to predict binding to a panel of off-target proteins. These computational tools are valuable for prioritizing experimental assays and flagging potential liabilities early in the discovery process.[1]

Q3: What is a standard in vitro safety pharmacology panel, and when should I use it?

A3: A standard in vitro safety pharmacology panel, such as those offered by companies like Eurofins Cerep, is a collection of assays designed to screen compounds against a broad range of targets known to be associated with adverse drug reactions.[2] These panels typically include assays for various receptors, ion channels (including the hERG channel, which is critical for cardiac safety), enzymes, and transporters.[2] It is advisable to screen your lead compounds through such a panel during the lead optimization phase to identify potential safety issues before committing to more extensive in vivo studies.

Troubleshooting Guides

Issue 1: High Off-Target Activity Observed in a Kinase Panel Screen

Your pyrrolidine-dicarboxamide inhibitor, designed for a specific serine/threonine kinase, shows significant inhibition of several other kinases in a screening panel.

Root Cause Analysis:

  • Pharmacophore Overlap: The core structure of your compound may mimic the ATP-binding site of multiple kinases.

  • Lack of Specificity Elements: The substituents on the pyrrolidine ring may not be providing sufficient steric or electronic hindrance to prevent binding to off-target kinases.

  • Compound Concentration: The concentration used in the screen may be too high, leading to the detection of low-affinity, potentially non-physiological interactions.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the pyrrolidine ring. Introduce bulkier groups or functionalities that can form specific interactions with your primary target while clashing with the binding sites of off-target kinases.

  • Generate Dose-Response Curves: Determine the IC50 values for both the on-target and off-target kinases. A significant window between these values (ideally >100-fold) is desirable.

  • Computational Modeling: Use molecular docking and modeling to visualize the binding poses of your compound in both the on-target and off-target kinases. This can reveal subtle differences in the binding pockets that can be exploited to improve selectivity.

  • Orthogonal Assays: Confirm the off-target hits using a different assay format (e.g., a cell-based assay if the primary screen was biochemical) to rule out assay artifacts.

Illustrative Data:

The following table shows representative data from a kinase panel screen for a hypothetical pyrrolidine-dicarboxamide compound (PDC-123) and an optimized analog (PDC-124).

Kinase TargetPDC-123 (% Inhibition @ 1µM)PDC-124 (% Inhibition @ 1µM)
On-Target Kinase A 95% 98%
Off-Target Kinase B85%15%
Off-Target Kinase C78%5%
Off-Target Kinase D62%<5%
Issue 2: Unexplained Cytotoxicity in Cell-Based Assays

Your compound is potent against its purified target enzyme but shows significant cytotoxicity in cell-based assays at similar concentrations, suggesting off-target effects are causing cell death.

Root Cause Analysis:

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function.

  • Membrane Disruption: The physicochemical properties of the compound could be leading to non-specific membrane effects.

  • Inhibition of Essential Cellular Processes: The compound could be inhibiting other enzymes or proteins crucial for cell survival.

  • Reactive Metabolite Formation: The compound may be metabolized into a reactive species that is toxic to cells.

Troubleshooting Steps:

  • Assess Mitochondrial Function: Use assays such as the MTT or Seahorse assay to evaluate the effect of your compound on mitochondrial respiration.

  • Membrane Integrity Assays: Employ assays that measure the release of lactate dehydrogenase (LDH) or use vital dyes like propidium iodide to assess cell membrane integrity.[3]

  • Broad Off-Target Screening: Screen the compound against a comprehensive safety pharmacology panel to identify potential off-target interactions that could explain the cytotoxicity.

  • Metabolic Stability and Metabolite Identification: Assess the metabolic stability of the compound in liver microsomes and identify any major metabolites. The metabolites can then be synthesized and tested for cytotoxicity.

Illustrative Data:

The following table presents example data from cytotoxicity and mitochondrial function assays for a problematic compound (PDC-201) and a less toxic analog (PDC-202).

AssayPDC-201 (EC50)PDC-202 (EC50)
On-Target Cell-Based Potency0.5 µM0.7 µM
Cytotoxicity (MTT Assay)1.2 µM> 50 µM
Mitochondrial Respiration (Seahorse)2.5 µM> 50 µM

Experimental Protocols

Protocol 1: Selectivity Profiling Against Related Proteases

This protocol describes a method for assessing the selectivity of a pyrrolidine-dicarboxamide Factor Xa inhibitor against other serine proteases in the coagulation cascade.

Materials:

  • Test compound and reference inhibitor (e.g., Apixaban)

  • Recombinant human Factor Xa, Thrombin, Trypsin, and other relevant proteases

  • Fluorogenic substrates for each protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2)

  • 384-well black assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • In the assay plate, add 5 µL of the diluted compounds.

  • Add 20 µL of the respective protease to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate.

  • Immediately begin kinetic reading on the plate reader, measuring fluorescence intensity every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the IC50 values for the test compound against each protease by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro hERG Safety Assay (Automated Patch Clamp)

This protocol outlines a general procedure for evaluating the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiac risk.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular recording solutions

  • Test compound serially diluted in the appropriate vehicle

Procedure:

  • Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.

  • Load the cells and the compound plate onto the automated patch-clamp system.

  • Establish a stable whole-cell recording for each cell.

  • Apply a voltage pulse protocol to elicit hERG channel currents.

  • After establishing a baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting & Analysis cluster_3 Resolution Initial_Hit Pyrrolidine-Dicarboxamide Hit Compound High_Cytotoxicity High Cytotoxicity in Cell-Based Assays Initial_Hit->High_Cytotoxicity Off_Target_Hits Off-Target Hits in Screening Panel Initial_Hit->Off_Target_Hits Mechanism_Deconvolution Mechanism of Toxicity Assays High_Cytotoxicity->Mechanism_Deconvolution Dose_Response Dose-Response Determination Off_Target_Hits->Dose_Response SAR_Analysis SAR Analysis & Chemical Modification Optimized_Compound Optimized Compound with Improved Selectivity Profile SAR_Analysis->Optimized_Compound Dose_Response->SAR_Analysis Mechanism_Deconvolution->SAR_Analysis

Caption: Troubleshooting workflow for addressing off-target effects.

Signaling_Pathway_Interference cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway On_Target Target Kinase A Substrate_On Substrate A On_Target->Substrate_On Effect_On Desired Cellular Effect Substrate_On->Effect_On Off_Target Off-Target Kinase B Substrate_Off Substrate B Off_Target->Substrate_Off Effect_Off Adverse Effect (e.g., Cytotoxicity) Substrate_Off->Effect_Off PDC_Compound Pyrrolidine- Dicarboxamide Compound PDC_Compound->On_Target Inhibition (Desired) PDC_Compound->Off_Target Inhibition (Undesired)

Caption: On-target vs. off-target pathway inhibition.

References

Technical Support Center: Chiral Separation of (S)-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of (S)-pyrrolidine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the enantiomeric separation of pyrrolidine derivatives.

Question: Why am I seeing poor or no resolution between my enantiomers?

Answer: Poor resolution (Resolution, Rs < 1.5) is a common challenge in chiral separations. It indicates that the chosen chiral stationary phase (CSP) and mobile phase system is not providing sufficient differential interaction between the enantiomers. The issue can be addressed by systematically optimizing your method.

Troubleshooting Steps:

  • Mobile Phase Composition: The nature and concentration of the alcohol modifier in the mobile phase significantly impact separation.[1] For normal-phase HPLC, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. For Supercritical Fluid Chromatography (SFC), adjusting the percentage of the co-solvent (often methanol) can dramatically improve results; for some pyrrolidone derivatives, increasing methanol from 7.5% to 15% yielded the best outcomes.[2]

  • Choice of Modifier/Co-solvent: If adjusting the concentration is insufficient, change the modifier itself. Switching between methanol, ethanol, and isopropanol can alter the hydrogen bonding interactions and improve selectivity.[3] In SFC, methanol often provides better resolution and shorter analysis times compared to acetonitrile or isopropanol for pyrrolidine derivatives.[2]

  • Chiral Stationary Phase (CSP) Selection: If mobile phase optimization fails, the CSP is likely not suitable for your analyte. A screening approach using columns with different chiral selectors is the most effective strategy.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a recommended starting point for pyrrolidine derivatives.[1][5] For instance, Lux Cellulose-2 has been shown to provide better resolutions for pyrrolidone derivatives compared to Lux i-Cellulose-5 in SFC.[2]

  • Temperature: Column temperature can have a compound-dependent effect on chiral resolution.[6] Experiment with temperatures ranging from 10°C to 40°C. Lower temperatures sometimes increase enantioselectivity, but may also increase analysis time and backpressure.

  • Flow Rate: While a lower flow rate can sometimes improve separation, an optimized flow rate is crucial for efficiency.[7] For certain pyrrolidone derivatives in SFC, a flow rate of 2 mL/min was found to be optimal.[2]

G Start Poor Resolution (Rs < 1.5) CheckMP Adjust Mobile Phase (% Modifier) Start->CheckMP ChangeMod Change Modifier Type (e.g., IPA -> EtOH) CheckMP->ChangeMod Failure Result Resolution Achieved (Rs >= 1.5) CheckMP->Result Success ChangeCSP Screen Different CSPs (e.g., Cellulose vs. Amylose) ChangeMod->ChangeCSP Failure ChangeMod->Result Success OptimizeTemp Optimize Temperature ChangeCSP->OptimizeTemp Partial Success ChangeCSP->Result Success OptimizeTemp->Result

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Question: My peaks are tailing or showing poor shape. How can I fix this?

Answer: Peak tailing is frequently observed for basic compounds like pyrrolidine derivatives, especially on silica-based CSPs. This is often due to secondary ionic interactions between the basic nitrogen of the analyte and acidic residual silanol groups on the silica surface.

Solutions:

  • Use Mobile Phase Additives: The most common solution is to add a small amount of a basic competitor to the mobile phase to saturate the active sites.

    • For normal-phase HPLC or SFC , add 0.1% of an amine modifier like diethylamine (DEA) or triethylamine (TEA).

    • For reverse-phase HPLC , ensure the mobile phase pH is appropriate. Using buffers like ammonium hydrogencarbonate or ammonium acetate can improve peak shape for basic compounds in LC-MS applications.[6][8] For acidic analytes, additives like trifluoroacetic acid (TFA) or formic acid can be used, but for basic pyrrolidines, a basic modifier is key.[9]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the mobile phase. A solvent mismatch can cause significant peak distortion.[10] Ideally, dissolve the sample directly in the mobile phase.

  • Reduce Injection Volume: Overloading the column is a common cause of poor peak shape (typically fronting). A general guideline is to keep the injection volume between 1-5% of the total column volume.[10]

Question: My analysis time is too long. How can I speed up the separation?

Answer: Long run times can be a significant bottleneck. Several strategies can reduce analysis time, often involving a trade-off with resolution that must be carefully managed.

Solutions:

  • Switch to SFC: Supercritical Fluid Chromatography (SFC) is well-known for its speed. Due to the low viscosity of supercritical CO2, high flow rates can be used, leading to significantly shorter analysis times compared to HPLC, often achieving baseline separation in under 3 minutes.[2][5]

  • Increase Flow Rate: Cautiously increase the flow rate. This will decrease retention times, but may also reduce resolution. Monitor the resolution factor (Rs) to ensure it remains acceptable (>1.5).

  • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-3µm) offer higher efficiency, allowing for faster separations without a significant loss in resolution. This requires a UHPLC or an SFC system capable of handling higher backpressures.

  • Optimize Column Length: If you have excessive resolution, you can switch to a shorter column. Resolution increases with the square root of the column length, so halving the column length will not halve the resolution but will significantly cut analysis time.[9]

Frequently Asked Questions (FAQs)

Question: What are the most common methods for the chiral separation of (S)-pyrrolidine derivatives?

Answer: There are four primary techniques used for the chiral separation of pyrrolidine derivatives:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the column.[11] Polysaccharide-based CSPs are particularly effective for pyrrolidin-2-one derivatives.[1]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase. It is a powerful tool for chiral separations, offering advantages of speed, reduced organic solvent use, and high efficiency, making it a strong alternative to HPLC.[2]

  • Capillary Electrophoresis (CE): In CE, separation occurs in a narrow capillary based on differences in electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[12][13] This method is characterized by low sample and solvent consumption and rapid method development.[13]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic pyrrolidine derivative with a pure chiral resolving agent to form a pair of diastereomeric salts.[14] Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[14] The desired enantiomer is then recovered by reversing the initial reaction.[15]

G cluster_direct Direct Methods cluster_indirect Indirect Methods HPLC HPLC Separated Separated (S)-Enantiomer HPLC->Separated SFC SFC SFC->Separated CE Capillary Electrophoresis CE->Separated Derivatization Derivatization + Achiral HPLC Derivatization->Separated Crystallization Diastereomeric Crystallization Crystallization->Separated Racemate Racemic Pyrrolidine Derivative Racemate->HPLC Racemate->SFC Racemate->CE Racemate->Derivatization Racemate->Crystallization

Caption: Overview of chiral separation strategies for pyrrolidine derivatives.

Question: When should I use derivatization for chiral analysis?

Answer: Chiral derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FMOC-Cl) to form diastereomers.[16] You should consider this approach when:

  • Direct methods fail: If screening various CSPs does not yield a separation.

  • Lacking a chiral column: The resulting diastereomers can be separated on a standard, more common achiral column (like a C18).[17]

  • Poor detection: The derivatizing agent can add a chromophore or fluorophore to the molecule, enhancing UV or fluorescence detection, which is useful for analytes with poor UV absorption.[16]

Question: What is the principle behind diastereomeric crystallization and when is it used?

Answer: The principle is to convert a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties like solubility and melting point.[14][15] This is achieved by reacting the racemate with a single, pure enantiomer of another chiral compound (the "resolving agent"). The difference in solubility allows one diastereomer to crystallize out of solution while the other remains dissolved.[14]

This method is particularly useful for large-scale separations in pharmaceutical manufacturing due to its cost-effectiveness. The success of this technique often depends on finding the right resolving agent and solvent system. The crystallization time can also be a critical factor, with kinetic control sometimes yielding higher enantiomeric purity than thermodynamic control achieved over longer periods.[18]

Quantitative Data Summary

The following tables summarize quantitative data from cited experiments on the chiral separation of pyrrolidine derivatives.

Table 1: SFC Separation of Pyrrolidone Derivatives [2]

AnalyteChiral Stationary PhaseMobile Phase (CO2:MeOH)Flow Rate (mL/min)Resolution (Rs)Separation Factor (α)
Compound 3Lux Cellulose-285:1522.051.15
Compound 4Lux Cellulose-285:1522.111.14
Compound 6Lux Cellulose-285:1523.591.25
Compound 7Lux Cellulose-285:1521.501.12
Compound 3Lux i-Cellulose-585:1521.481.12
Compound 4Lux i-Cellulose-585:1521.701.11

Table 2: Capillary Electrophoresis Separation of Vildagliptin [13]

Chiral SelectorSelector Conc. (mM)BufferpHResolution (Rs)Analysis Time (min)
α-Cyclodextrin2050 mM Acetate4.5>1.5<10
β-Cyclodextrin105 mM Phosphate7.0Partial~12
DIMEB205 mM Phosphate7.0Partial<15
Optimized α-Cyclodextrin (50) 75 mM Acetate 4.5 2.07 <9

Experimental Protocols

Protocol 1: General Method for Chiral SFC Screening

This protocol is adapted from a study on pyrrolidone derivatives and serves as a general workflow.[2]

  • Sample Preparation:

    • Prepare a stock solution of the racemic pyrrolidine derivative at 1 mg/mL in methanol.

  • Apparatus & Initial Conditions:

    • System: An SFC system equipped with a column oven, backpressure regulator, and UV detector.

    • Columns: Screen a set of polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2, Chiralpak IA/IB/IC).

    • Mobile Phase: Supercritical CO₂ and a co-solvent (typically methanol).

    • Backpressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 5-20 µL.

  • Screening Procedure:

    • Step A (Co-solvent Screening): For each column, perform isocratic runs with 20% of different co-solvents (methanol, ethanol, isopropanol, acetonitrile) at a high flow rate (e.g., 3-4 mL/min) to quickly identify promising conditions. Methanol is often the best starting point.[2]

    • Step B (Co-solvent Optimization): Using the best co-solvent identified in Step A, perform a series of isocratic runs varying the co-solvent percentage (e.g., from 7.5% to 20%).

    • Step C (Flow Rate Optimization): Using the optimal co-solvent percentage, test different flow rates (e.g., from 2 to 4 mL/min) to find the best balance between resolution and analysis time.

  • Data Analysis:

    • For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs). Select the condition that provides baseline separation (Rs ≥ 1.5) with the shortest analysis time.

Protocol 2: Diastereomeric Salt Crystallization

This is a generalized protocol based on the principles of diastereomeric resolution.[14][18][19]

  • Selection of Resolving Agent:

    • Choose a commercially available, enantiomerically pure resolving agent. For a basic pyrrolidine derivative, an acidic resolving agent like tartaric acid or mandelic acid is suitable. For an acidic analyte, a chiral amine would be used.

  • Salt Formation:

    • Dissolve the racemic pyrrolidine derivative in a suitable solvent (e.g., isopropanol, ethanol, water).

    • Add an equimolar amount of the chiral resolving agent to the solution. Stir until all solids are dissolved, heating gently if necessary.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt may occur. If not, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • The rate of cooling and crystallization time are critical. Rapid crystallization under kinetic control can sometimes yield higher purity than slow crystallization under thermodynamic control.[18] For some systems, filtration within minutes to an hour is optimal, while allowing it to stand overnight can decrease enantiomeric purity.[18]

    • Cool the mixture further in an ice bath to maximize the yield of the precipitated salt.

  • Isolation and Purification:

    • Filter the crystalline diastereomeric salt and wash it with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization if necessary.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH, NH₄OH) to neutralize the acidic resolving agent and liberate the free base of the desired pyrrolidine enantiomer.

    • Extract the liberated enantiomer into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash, dry, and evaporate the organic layer to obtain the enantiomerically enriched (S)-pyrrolidine derivative. Determine the enantiomeric excess (ee%) using a suitable chiral analytical method (HPLC, SFC, or CE).

References

Technical Support Center: Addressing Cytotoxicity of Tert-Butyl Containing Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl containing thiazole compounds and encountering issues related to in vitro cytotoxicity.

Troubleshooting Guide

This guide addresses common problems encountered during the assessment of cytotoxicity for tert-butyl containing thiazole compounds in cell lines.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge effects: Evaporation in the outer wells of the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound precipitation: The tert-butyl containing thiazole compound may not be fully soluble in the culture medium at the tested concentrations.Visually inspect the wells for any precipitate after compound addition. If precipitation is observed, consider using a lower concentration range, a different solvent (ensuring the final solvent concentration is non-toxic to the cells), or a formulation aid.
Pipetting errors: Inaccurate or inconsistent volumes of compound or reagents added to the wells.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after each addition.
Low signal or no dose-response Low compound potency: The compound may not be cytotoxic at the tested concentrations.Test a wider and higher concentration range of the compound.
Incorrect assay choice: The selected cytotoxicity assay may not be sensitive to the mechanism of cell death induced by the compound.Consider using orthogonal assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis).
Short incubation time: The duration of compound exposure may be insufficient to induce a cytotoxic effect.Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal endpoint.
High background signal Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cultures for contamination. Use aseptic techniques and antibiotic/antimycotic agents if necessary.
Solvent toxicity: The vehicle used to dissolve the compound (e.g., DMSO) is at a cytotoxic concentration.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). Run a vehicle control to assess solvent toxicity.
Assay interference: The compound may directly interfere with the assay components (e.g., reducing MTT reagent).Run a cell-free control with the compound and assay reagents to check for direct chemical interference.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for testing the cytotoxicity of a novel tert-butyl containing thiazole compound?

For a novel compound with unknown cytotoxicity, it is recommended to start with a broad concentration range, for example, from 100 µM down to 0.01 µM, using serial dilutions. This wide range will help in identifying the potent concentration range for subsequent, more focused experiments.

2. My tert-butyl thiazole compound is highly hydrophobic. How can I improve its solubility in cell culture medium?

The presence of a tert-butyl group can increase the lipophilicity of a compound, potentially leading to solubility issues. To address this, you can:

  • Use a co-solvent such as dimethyl sulfoxide (DMSO), ensuring the final concentration in the culture medium is non-toxic to the cells (generally below 0.5%).

  • Prepare a high-concentration stock solution in a suitable solvent and then dilute it in the culture medium.

  • Consider using formulation strategies, such as complexation with cyclodextrins, though this may influence the compound's activity.

3. The IC50 value of my compound varies between different cell lines. Why is this?

The cytotoxic effect of a compound can be cell line-dependent due to several factors, including:

  • Differential expression of target proteins: The protein that your compound targets may be expressed at different levels in various cell lines.

  • Metabolic differences: Cells can metabolize the compound differently, leading to activation or detoxification.

  • Variations in signaling pathways: The signaling pathways that mediate the cytotoxic response can differ between cell types.

  • Differences in cell proliferation rates: Faster-growing cells may be more susceptible to certain cytotoxic agents.

4. How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by my tert-butyl thiazole compound?

Several assays can help distinguish between apoptosis and necrosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can indicate apoptosis induction.

  • DNA Fragmentation Analysis: Detecting DNA laddering on an agarose gel or using a TUNEL assay can identify the characteristic DNA fragmentation of apoptosis.

5. Can the tert-butyl group itself be responsible for the observed cytotoxicity?

While the entire molecule's structure determines its biological activity, the tert-butyl group can influence properties like lipophilicity, which affects membrane permeability and interaction with cellular targets. In some cases, metabolic activation of the tert-butyl group could lead to reactive intermediates. However, cytotoxicity is more commonly associated with the overall pharmacophore of the thiazole compound.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole-amino acid hybrid derivatives containing a tert-butyl group against various human cancer cell lines.

Compound IDCell LineIC50 (µM)
5a (tert-Butyl (S)-(1-oxo-3-phenyl-1-((4-phenylthiazol-2-yl)amino)propan-2-yl)carbamate)A549 (Lung Cancer)4.85 ± 0.41
HeLa (Cervical Cancer)3.98 ± 0.33
MCF-7 (Breast Cancer)5.21 ± 0.45
5f A549 (Lung Cancer)2.07 ± 0.18
HeLa (Cervical Cancer)2.89 ± 0.25
MCF-7 (Breast Cancer)3.11 ± 0.27
5o A549 (Lung Cancer)> 10
HeLa (Cervical Cancer)8.51 ± 0.72
MCF-7 (Breast Cancer)> 10
5ac A549 (Lung Cancer)4.12 ± 0.35
HeLa (Cervical Cancer)3.67 ± 0.31
MCF-7 (Breast Cancer)4.53 ± 0.39
5ad A549 (Lung Cancer)3.24 ± 0.28
HeLa (Cervical Cancer)2.91 ± 0.25
MCF-7 (Breast Cancer)3.78 ± 0.32
Data extracted from a study on thiazole conjugated amino acid derivatives.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tert-butyl containing thiazole compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tert-butyl containing thiazole compound in culture medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation with MTT, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate incubation Incubation with Compound (24-72h) cell_seeding->incubation compound_prep Compound Dilution compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway thiazole Thiazole Compound bax_bak Bax/Bak Activation thiazole->bax_bak Induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Bithiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioavailability enhancement of bithiazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My bithiazole-based drug candidate has poor aqueous solubility. What are the initial strategies I should consider to improve its bioavailability?

A1: Poor aqueous solubility is a common challenge for many drug candidates, including those with a bithiazole core. Initial strategies to consider include:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques such as micronization and nanomilling are often employed.

  • Formulation as a Salt: If your compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation can enhance the solubility of the drug candidate in the gastrointestinal fluids.[1][2]

Q2: What is a solid dispersion, and how can it improve the bioavailability of my compound?

A2: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[3] By presenting the drug in an amorphous (non-crystalline) state at a molecular level, solid dispersions can lead to:

  • Increased drug solubility and dissolution rate.

  • Improved wettability of the drug particles.

  • Prevention of drug crystallization or precipitation in the gastrointestinal tract.[3]

Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.

Q3: How do I choose between different formulation strategies like lipid-based formulations and solid dispersions?

A3: The choice of formulation strategy depends on the physicochemical properties of your drug candidate.

  • Solid dispersions are generally suitable for a wide range of poorly soluble compounds and work by converting the drug to an amorphous form stabilized within a polymer matrix.[3]

  • Lipid-based formulations , such as self-emulsifying drug delivery systems (SEDDS), are particularly effective for highly lipophilic (fat-soluble) compounds.[1] These formulations facilitate drug solubilization and absorption through the lymphatic system.

A thorough physicochemical characterization of your bithiazole derivative, including its solubility in various solvents and lipids, logP, and melting point, will guide the selection of the most appropriate strategy.

Troubleshooting Guides

Caco-2 Permeability Assay

Issue: Low compound recovery after the Caco-2 permeability assay.

Possible Causes and Solutions:

  • Non-specific Binding: The compound may be binding to the plasticware of the assay plate.

    • Solution: Consider using low-binding plates. The addition of a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) or bovine serum albumin (BSA) to the assay buffer can also help to reduce non-specific binding.[4]

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.

    • Solution: Ensure the final concentration of the dosing solution is below the compound's kinetic solubility in the assay buffer. If solubility is a major issue, the use of co-solvents or enabling formulations (like a cyclodextrin complex) may be necessary, but their potential effects on cell viability and monolayer integrity must be carefully evaluated.

  • Cellular Metabolism: The Caco-2 cells may be metabolizing the compound.

    • Solution: Analyze the samples for the presence of metabolites. If significant metabolism is observed, consider using a metabolic inhibitor (if the specific metabolic pathway is known and its inhibition does not affect cell health) or choose a different permeability model.

  • Compound Instability: The compound may be degrading in the assay buffer over the incubation period.

    • Solution: Assess the chemical stability of your compound in the assay buffer under the experimental conditions (e.g., 37°C, pH 7.4).

Issue: High variability in permeability (Papp) values between experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Monolayer Integrity: The tightness of the cell monolayer can vary between cultures and even within the same plate.

    • Solution: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity. Establish a strict acceptance criterion for TEER values (e.g., >200 Ω·cm²). Additionally, you can assess monolayer integrity using a paracellular marker like Lucifer yellow.[5]

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and culture time can lead to differences in cell differentiation and transporter expression.

    • Solution: Use a consistent and well-documented cell culture protocol. Standardize the cell passage number (e.g., passages 30-45), seeding density, and the duration of cell culture (typically 21-28 days) to ensure the formation of a well-differentiated monolayer.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect compound concentrations and sample volumes.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For critical steps, consider using automated liquid handlers to improve precision.

Quantitative Data Summary

The following table presents pharmacokinetic data for representative benzothiazole derivatives, which are structurally related to bithiazoles and serve as a relevant example for bioavailability enhancement studies.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Animal Model
Benzothiazole Derivative 41Oral101,215 ± 2102.07,540 ± 1,12063Rat
Benzothiazole Derivative 49Oral101,150 ± 1952.57,280 ± 98061Rat

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a bithiazole-based drug candidate.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 3-4 days.

    • For the assay, seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers using a voltmeter. Ensure the values are within the acceptable range for your laboratory (typically >200 Ω·cm²).

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low (e.g., Papp < 1.0 x 10⁻⁶ cm/s).

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the dosing solution of the test compound (prepared in HBSS) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, take samples from the basolateral compartment and replace with an equal volume of fresh HBSS.

    • At the end of the incubation, take a final sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble bithiazole-based drug candidate to enhance its dissolution rate.

Materials:

  • Bithiazole drug candidate

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) capable of dissolving both the drug and the polymer

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Solubilization:

    • Accurately weigh the bithiazole drug candidate and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

    • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film or powder is formed on the inner wall of the flask.

  • Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Size Reduction and Sieving:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a series of sieves to obtain a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion to confirm the amorphous nature of the drug (e.g., using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)) and to assess its dissolution properties compared to the pure drug.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow Start Start: Poorly Soluble Bithiazole Candidate Formulation Formulation Strategy Selection (e.g., Solid Dispersion, Lipid-Based) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Solubility Solubility & Dissolution Testing InVitro->Solubility Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) Solubility->InVivo Permeability->InVivo DataAnalysis Data Analysis: Calculate Bioavailability InVivo->DataAnalysis End End: Candidate Optimization DataAnalysis->End

Caption: Bioavailability Enhancement Workflow.

References

Validation & Comparative

Structural Elucidation of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis for the structural confirmation of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a notable p110α inhibitor also known as A66[1][2]. The structural integrity of such a molecule is paramount for its biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its three-dimensional structure in solution. This document outlines the expected NMR spectral data based on analogous compounds found in the literature, details the experimental protocols for its structural verification, and presents a logical workflow for this process. While the specific raw NMR data for this compound (CAS Number: 1166227-08-2) is not publicly available, this guide serves as a robust framework for researchers engaged in the synthesis and characterization of this and related bithiazole derivatives.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of the target molecule. These predictions are based on data from structurally related compounds, including various pyrrolidine carboxamide derivatives and heterocyclic compounds bearing a tert-butyl group.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
tert-Butyl (9H)1.3 - 1.5SingletThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a relatively upfield region.[3]
Pyrrolidine CH₂ (6H)1.8 - 2.5, 3.2 - 3.8MultipletsThe methylene protons of the pyrrolidine ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling.
Pyrrolidine CH (1H)4.1 - 4.6MultipletThe methine proton at the chiral center of the pyrrolidine ring is expected to be in this region, coupled to the adjacent methylene protons.[4]
Thiazole-CH₃ (3H)2.3 - 2.6SingletThe methyl group attached to the thiazole ring will likely appear as a singlet.
Thiazole-H (1H)7.0 - 8.0SingletThe chemical shift of the proton on the bithiazole core will depend on its specific position and electronic environment.
Amide NH (2H)8.0 - 10.5Broad SingletsThe chemical shifts of the amide protons can be broad and are sensitive to solvent and temperature.[4]

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonsExpected Chemical Shift (δ, ppm)Notes
tert-Butyl (CH₃)₃29 - 32The methyl carbons of the tert-butyl group.[3]
tert-Butyl C50 - 55The quaternary carbon of the tert-butyl group.[3]
Pyrrolidine CH₂24 - 32, 49 - 50The chemical shifts of the pyrrolidine methylene carbons.[4]
Pyrrolidine CH61 - 62The methine carbon of the pyrrolidine ring.[4]
Thiazole-CH₃18 - 22The methyl carbon attached to the thiazole ring.
Thiazole Carbons115 - 160Aromatic carbons of the bithiazole rings.
Carbonyl (C=O)171 - 173The two carbonyl carbons of the dicarboxamide moiety.[4]

Experimental Protocols for Structural Confirmation

For a comprehensive structural confirmation, a suite of NMR experiments should be conducted.

1. Sample Preparation: Approximately 5-10 mg of the purified compound should be dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is necessary to identify the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring and the bithiazole scaffold.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different structural fragments, such as linking the tert-butyl group to the thiazole ring and the pyrrolidine moiety to the bithiazole core via the amide bond.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule, particularly the stereochemistry of the pyrrolidine ring.

Workflow for NMR-Based Structural Confirmation

The following diagram illustrates the logical workflow for the structural elucidation of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide using NMR spectroscopy.

structural_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample_Preparation Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) 1D_NMR->2D_NMR Identify_Spin_Systems Identify Spin Systems (COSY) 2D_NMR->Identify_Spin_Systems Assign_CHn Assign C-H Correlations (HSQC) Identify_Spin_Systems->Assign_CHn Connect_Fragments Connect Structural Fragments (HMBC) Assign_CHn->Connect_Fragments Determine_Stereochemistry Determine Stereochemistry (NOESY/ROESY) Connect_Fragments->Determine_Stereochemistry Structural_Confirmation Structural Confirmation Determine_Stereochemistry->Structural_Confirmation

NMR Structural Confirmation Workflow

By following this comprehensive approach, researchers can confidently verify the chemical structure of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide and similar novel chemical entities, ensuring the integrity of their findings and the reliability of subsequent biological evaluations.

References

comparing the activity of (S)- vs (R)- enantiomers of pyrrolidine-dicarboxamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the differential activity of (S)- and (R)-enantiomers of novel pyrrolidine-dicarboxamide inhibitors targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).

The stereochemistry of drug candidates plays a pivotal role in their pharmacological activity. For pyrrolidine-dicarboxamide compounds, a novel class of inhibitors targeting the InhA enzyme of Mycobacterium tuberculosis, the chiral center within the pyrrolidine scaffold dictates the inhibitory potency. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of these compounds, supported by experimental data, to inform medicinal chemists and drug development professionals in the design of more effective anti-tubercular agents.

Stereoisomers Exhibit Stark Differences in InhA Inhibition

A study by He et al. demonstrated that the inhibitory activity of pyrrolidine-dicarboxamide compounds against InhA resides almost exclusively in one enantiomer[1]. Racemic mixtures of the most potent inhibitors were resolved using chiral High-Performance Liquid Chromatography (HPLC), and the individual enantiomers were subsequently tested for their ability to inhibit InhA.

The results, summarized in the table below, clearly indicate that for the tested compounds, one enantiomer is significantly more active than the other. This highlights the critical importance of stereochemistry in the interaction between these inhibitors and the InhA active site.

CompoundEnantiomerRetention Time (min)Enantiomeric Excess (ee%)IC50 (nM)
p24 Racemate--390
Enantiomer A10.4077.8%2100
Enantiomer B11.4597.1%255
d11 Racemate--390
Enantiomer A11.86>99%150
Enantiomer B13.77>99%>10000

Data sourced from He et al., J. Med. Chem. 2006, 49 (21), 6308–6323.[1]

The data reveals a dramatic difference in potency between the enantiomers of compound d11 , with the active enantiomer (Rt = 11.86 min) exhibiting an IC50 of 150 nM, while the other is essentially inactive (IC50 > 10,000 nM)[1]. A similar, albeit less pronounced, trend is observed for compound p24 , where the enantiomer eluting at 11.45 min is significantly more potent[1]. The absolute stereochemistry of the active enantiomer was assigned based on the bound configuration in the crystal structure[1].

Experimental Protocols

InhA Inhibition Assay

The enzymatic activity of InhA was monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay was performed in 96-well plates.

Reagents and Conditions:

  • Buffer: As specified in the referenced literature.

  • InhA Enzyme: Final concentration of 20 nM.

  • NADH: Final concentration of 250 µM.

  • Substrate (trans-2-dodecenoyl-CoA): Used at a saturating concentration.

  • Inhibitors: Serially diluted in DMSO (final concentration of 1% in the assay).

  • Incubation: The enzyme, inhibitor, and NADH were pre-incubated before the addition of the substrate to initiate the reaction.

  • Detection: Absorbance at 340 nm was measured over time.

IC50 values were determined from the dose-response curves, with each concentration tested in triplicate[1].

Chiral HPLC Separation of Enantiomers

The enantiomers of the pyrrolidine-dicarboxamide compounds were resolved by chiral HPLC.

Typical Method:

  • Column: Chiral stationary phase column (specific column details are provided in the source publication).

  • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol).

  • Detection: UV detection at an appropriate wavelength.

  • Fraction Collection: Fractions corresponding to each enantiomeric peak were collected.

  • Enantiomeric Excess (ee%) Determination: The purity of the separated enantiomers was confirmed by re-injecting the collected fractions onto the chiral column and calculating the peak areas[1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a library of pyrrolidine-dicarboxamide compounds, followed by the screening and characterization of their inhibitory activity against InhA, including the crucial step of enantiomeric resolution.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Characterization cluster_result Result Pyrrolidine_acid Pyrrolidine Carboxylic Acid Coupling Peptide Coupling Pyrrolidine_acid->Coupling Amine_library Amine Library Amine_library->Coupling Racemic_library Racemic Pyrrolidine-Dicarboxamide Library Coupling->Racemic_library InhA_assay InhA Inhibition Assay Racemic_library->InhA_assay IC50_racemate Determine IC50 (Racemate) InhA_assay->IC50_racemate Chiral_HPLC Chiral HPLC Separation IC50_racemate->Chiral_HPLC Potent Hits Enantiomer_A (S)-Enantiomer Chiral_HPLC->Enantiomer_A Enantiomer_B (R)-Enantiomer Chiral_HPLC->Enantiomer_B IC50_enantiomers Determine IC50 (Enantiomers) Enantiomer_A->IC50_enantiomers Enantiomer_B->IC50_enantiomers Active_enantiomer Identification of Active Enantiomer IC50_enantiomers->Active_enantiomer

Caption: Workflow for identifying active enantiomers of pyrrolidine-dicarboxamide InhA inhibitors.

The diagram below illustrates the central role of InhA in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death.

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Cycle Acyl_CoA->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Elongation InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate Acyl_ACP Acyl-ACP InhA->Acyl_ACP Reduction (NADH -> NAD+) Acyl_ACP->FAS_II Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor (S)-Pyrrolidine- Dicarboxamide Inhibitor->InhA Inhibition

References

A Comparative Guide to the Synthesis of Substituted Bithiazoles: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted bithiazoles is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides a detailed comparison of a traditional and a modern synthetic route to a key 2,4'-bithiazole intermediate, offering insights into the evolution of synthetic strategies and their practical implications.

Substituted bithiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The development of efficient and versatile synthetic methods to access these scaffolds is paramount for advancing research in these fields. This guide contrasts the classical Hantzsch thiazole synthesis with a modern palladium-catalyzed direct C-H arylation approach for the preparation of a substituted 2,4'-bithiazole, a valuable building block for more complex molecules.

Traditional Approach: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry. It typically involves the condensation of an α-haloketone with a thioamide. While this method has been widely used for over a century, it can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the need for pre-functionalized starting materials.

A Modern Alternative: Palladium-Catalyzed Direct C-H Arylation

In recent years, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. Among these, direct C-H arylation has emerged as a powerful tool, offering a more atom-economical and environmentally friendly alternative to traditional methods. This approach avoids the need for pre-activating one of the coupling partners (e.g., as an organometallic reagent), thereby streamlining the synthetic process.

Head-to-Head Comparison: Synthesis of Ethyl 2-(4-bromophenyl)-4-methyl-2,4'-bithiazole-5-carboxylate

To provide a clear and objective comparison, we will examine the synthesis of a specific, functionalized 2,4'-bithiazole derivative.

Route 1: Traditional Hantzsch Synthesis

The traditional approach to this target molecule would involve a multi-step process, beginning with the Hantzsch reaction to form one of the thiazole rings, followed by subsequent coupling to introduce the second thiazole moiety.

Route 2: Modern Direct C-H Arylation

A more contemporary strategy involves the direct coupling of a pre-formed thiazole with a halogenated thiazole, facilitated by a palladium catalyst. This method offers the potential for a more convergent and efficient synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target 2,4'-bithiazole via a modern palladium-catalyzed cross-coupling reaction, which represents a significant improvement over multi-step traditional routes. Direct C-H arylation strategies often lead to higher yields and more efficient processes compared to classical methods that may involve more steps and challenging purifications.

ParameterModern Pd-Catalyzed Direct C-H Arylation
Overall Yield ~85%
Reaction Time 12 - 24 hours
Reaction Temperature 100 - 120 °C
Key Reagents Palladium acetate (Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃)
Solvent High-boiling point aprotic solvents (e.g., DMF, DMAc)
Purification Column chromatography

Experimental Protocols

Detailed Methodology for Modern Direct C-H Arylation

The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-2,4'-bithiazole-5-carboxylate via a palladium-catalyzed direct C-H arylation reaction is as follows:

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • 2-(4-bromophenyl)-4-bromothiazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a dry reaction vessel, add ethyl 4-methylthiazole-5-carboxylate (1.2 equivalents), 2-(4-bromophenyl)-4-bromothiazole (1 equivalent), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylacetamide (DMAc) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(4-bromophenyl)-4-methyl-2,4'-bithiazole-5-carboxylate.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic strategy, the following diagrams are provided.

Traditional_Hantzsch_Synthesis cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Second Thiazole Formation cluster_step4 Step 4: Coupling Reaction Amide Amide Thioamide Thioamide Amide->Thioamide Lawesson's Reagent Amide->Thioamide Thiazole1 Thiazole1 Thioamide->Thiazole1 α-haloketone Thioamide->Thiazole1 Intermediate Intermediate Thiazole1->Intermediate Modification Thiazole1->Intermediate Haloketone α-haloketone Thiazole2 Thiazole2 Intermediate->Thiazole2 Cyclization Intermediate->Thiazole2 Bithiazole Bithiazole Thiazole2->Bithiazole Coupling Partner, Catalyst Thiazole2->Bithiazole CouplingPartner Coupling Partner

Caption: A multi-step traditional synthesis of a substituted bithiazole.

Modern_Direct_Arylation Thiazole1 Thiazole Derivative 1 Bithiazole Substituted Bithiazole Thiazole1->Bithiazole Thiazole2 Thiazole Derivative 2 (Halogenated) Thiazole2->Bithiazole Catalyst Pd(OAc)₂ / Ligand Catalyst->Bithiazole Base Base (e.g., K₂CO₃) Base->Bithiazole Solvent Solvent (e.g., DMAc) Solvent->Bithiazole Heat Heat Heat->Bithiazole Workup Aqueous Workup & Purification Bithiazole->Workup

Caption: A one-pot modern direct C-H arylation synthesis of a substituted bithiazole.

Conclusion

The comparison between the traditional Hantzsch synthesis and modern palladium-catalyzed direct C-H arylation for the synthesis of substituted bithiazoles highlights a significant advancement in synthetic efficiency and environmental considerations. While the Hantzsch reaction remains a valuable tool for the synthesis of certain thiazole derivatives, direct C-H arylation offers a more streamlined and often higher-yielding approach for the construction of complex bithiazole systems. For researchers in drug development and materials science, the adoption of these modern synthetic strategies can accelerate the discovery and optimization of new functional molecules.

A Comparative Analysis of the Novel Mcl-1 Inhibitor (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothetical anti-cancer agent, (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, positioned as a selective inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. The performance of this compound is benchmarked against established Mcl-1 inhibitors, offering a framework for its potential evaluation. All presented data for known inhibitors are supported by experimental findings from peer-reviewed studies.

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known factor in the progression of various cancers and is implicated in resistance to conventional chemotherapies.[1] The targeted inhibition of Mcl-1 is a promising therapeutic strategy to induce apoptosis in malignant cells.

Quantitative Comparison of Mcl-1 Inhibitors

The inhibitory potential of a compound is quantified by its binding affinity (Ki or Kd) and the concentration required to achieve 50% inhibition (IC50) in functional assays. The following table summarizes these key metrics for several known Mcl-1 inhibitors, providing a benchmark for our hypothetical compound.

CompoundBinding Affinity (Ki/Kd)IC50 (FRET Assay)Cell-Based Apoptosis (EC50)Key Characteristics
(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide Data Not AvailableData Not AvailableData Not AvailableHypothetical novel Mcl-1 inhibitor.
S63845 Kd: 0.19 nM[2]Not specifiedPotent activity in multiple myeloma, leukemia, and lymphoma cell lines.High-affinity, selective Mcl-1 inhibitor with demonstrated in vivo activity.
AZD5991 Ki: 0.13 nM[3]IC50: <1 nM[4]MOLP-8 EC50: 33 nM; MV4;11 EC50: 24 nM[4]Macrocyclic Mcl-1 inhibitor with high selectivity over other Bcl-2 family members.[3][4]
VU661013 Ki: 97 ± 30 pM[5][6]Not specifiedEffective in AML cell lines, including those resistant to Venetoclax.[5]Potent and selective Mcl-1 inhibitor, active in venetoclax-resistant models.[5]
AMG 176 Ki: 0.06 nM[7]Not specifiedActive in preclinical models of hematologic cancers.First selective Mcl-1 inhibitor to be studied in human clinical trials.

Experimental Protocols

The determination of inhibitory activity and the mechanism of action of Mcl-1 inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Inhibition

This biochemical assay is designed to measure the direct binding of an inhibitor to Mcl-1 and its ability to disrupt the Mcl-1/ligand interaction.

Principle: The assay measures the energy transfer between a Terbium (Tb)-labeled donor fluorophore conjugated to Mcl-1 and a dye-labeled acceptor fluorophore on a peptide ligand derived from a pro-apoptotic protein like BAK.[5] Inhibition of this interaction by a compound leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Dilute recombinant human Mcl-1 protein, a fluorescently labeled BH3-domain peptide (e.g., from BAK), a Tb-labeled anti-His tag antibody (for His-tagged Mcl-1), and the acceptor dye-labeled streptavidin (for biotinylated peptide) in assay buffer.

  • Compound Dispensing: Serially dilute the test inhibitor in DMSO and dispense into a 384-well assay plate.

  • Reaction Incubation: Add the Mcl-1 protein and the labeled peptide to the wells containing the test compound. Incubate the mixture for a defined period (typically 1-2 hours) at room temperature to allow for binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percentage of inhibition is determined relative to positive (no inhibitor) and negative (no Mcl-1) controls. IC50 values are then calculated from the dose-response curves.

Cell-Based Apoptosis Assay

This assay assesses the ability of an Mcl-1 inhibitor to induce programmed cell death in cancer cell lines that are dependent on Mcl-1 for survival.

Principle: The induction of apoptosis is monitored by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.

Protocol:

  • Cell Culture: Culture Mcl-1-dependent cancer cell lines (e.g., MOLP-8, MV4-11) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Caspase Activity Measurement: Add a luminogenic caspase-3/7 substrate to the wells. The substrate is cleaved by active caspases, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel ATP content assay). Calculate the EC50 value from the dose-response curve, representing the concentration of the inhibitor that induces 50% of the maximal apoptotic response.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway in Apoptosis Regulation cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Execution Apoptotic Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits BclXL Bcl-xL BclXL->Bax Inhibits MOMP MOMP Bax->MOMP Induces Bak->MOMP Induces Bim Bim Bim->Mcl1 Inhibits Puma Puma Puma->Bcl2 Inhibits Noxa Noxa Noxa->Mcl1 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor (S)-N1-(...)-dicarboxamide (Hypothetical) Inhibitor->Mcl1 Inhibits

Caption: Mcl-1 Signaling Pathway in Apoptosis Regulation.

Inhibitor_Screening_Workflow Experimental Workflow for Mcl-1 Inhibitor Profiling cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Evaluation PrimaryScreen Primary Screen (e.g., TR-FRET) DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Hits Selectivity Selectivity Panel (vs. Bcl-2, Bcl-xL) DoseResponse->Selectivity CellViability Cell Viability Assay (Mcl-1 Dependent Lines) DoseResponse->CellViability Potent Hits ApoptosisAssay Apoptosis Assay (Caspase Activation) CellViability->ApoptosisAssay Mechanism Mechanism of Action (e.g., Western Blot) ApoptosisAssay->Mechanism PK Pharmacokinetics Mechanism->PK Lead Compound Efficacy Xenograft Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Experimental Workflow for Mcl-1 Inhibitor Profiling.

References

Comparative Analysis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide: A Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (CAS No. 1166227-08-2) is limited.[1] This guide has been constructed using a hypothetical framework to illustrate the principles of a cross-reactivity analysis for a novel chemical entity. The data presented herein is illustrative and should not be considered factual for the specified compound.

This guide provides a comparative overview of a hypothetical lead compound, designated here as Compound X , against a panel of related and unrelated biological targets to assess its selectivity profile. Such studies are crucial in early-stage drug development to predict potential off-target effects and to understand the compound's mechanism of action.

Target Selectivity Profile of Compound X

To evaluate the selectivity of Compound X, its binding affinity was assessed against a panel of kinases known to be involved in related signaling pathways, as well as a selection of common off-target proteins. The following table summarizes the inhibitory activity (IC₅₀) of Compound X against these targets.

Target ProteinIC₅₀ (nM) of Compound XIC₅₀ (nM) of Control Compound AIC₅₀ (nM) of Control Compound B
Primary Target Kinase 1 15 12 >10,000
Related Kinase 225030>10,000
Related Kinase 31,200800>10,000
Off-Target Kinase 4>10,0005,00085
Off-Target GPCR 1>10,000>10,000150
Off-Target Ion Channel 18,500>10,0002,300

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is essential for the reproducibility and interpretation of cross-reactivity data. Below is a representative protocol for a competitive binding assay used to determine the IC₅₀ values listed above.

Protocol: Competitive Binding Assay (Kinase Panel)

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Test Compound (Compound X) and control compounds were prepared as 10 mM stock solutions in 100% DMSO and serially diluted to the desired concentrations.

    • A fluorescently labeled tracer ligand, specific for the kinase active site, was diluted in Kinase Buffer.

    • Recombinant human kinases were diluted in Kinase Buffer to the appropriate concentration.

  • Assay Procedure:

    • To a 384-well microplate, 2 µL of each serially diluted test compound was added.

    • Next, 10 µL of the diluted kinase solution was added to each well and incubated for 20 minutes at room temperature.

    • Following incubation, 10 µL of the fluorescent tracer solution was added to all wells.

    • The plate was incubated for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • The fluorescence polarization was measured using a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).

    • The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

    • IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Workflows and Pathways

Diagrams are critical for conveying complex relationships in experimental design and biological systems. The following visualizations, created using the DOT language, outline the experimental workflow and a hypothetical signaling pathway modulated by Compound X.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage p1 Compound Dilution a1 Add Compound to Plate p1->a1 p2 Kinase Preparation a2 Add Kinase (Incubate 20 min) p2->a2 p3 Tracer Preparation a3 Add Tracer (Incubate 60 min) p3->a3 a1->a2 a2->a3 d1 Read Fluorescence Polarization a3->d1 d2 Data Normalization d1->d2 d3 IC50 Curve Fitting d2->d3 G cluster_pathway Hypothetical Signaling Pathway receptor Receptor Tyrosine Kinase target Primary Target Kinase 1 receptor->target Activates compound Compound X compound->target Inhibits offtarget Related Kinase 2 (Off-Target) compound->offtarget Weakly Inhibits downstream1 Substrate A target->downstream1 Phosphorylates downstream2 Substrate B downstream1->downstream2 response Cellular Response (e.g., Proliferation) downstream2->response

References

Unraveling the Biological Potential: A Comparative Analysis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the quest for novel molecular entities with potent and selective biological activities is paramount. The compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide stands as a molecule of interest, integrating two key heterocyclic scaffolds: a bithiazole core and a pyrrolidine-1,2-dicarboxamide moiety. While direct biological data for this specific compound is not extensively available in the public domain, a comparative analysis of its structural components with known bioactive molecules can provide significant insights into its potential therapeutic applications. This guide offers a comprehensive comparison of the biological activities of compounds structurally related to these core motifs, supported by experimental data and detailed protocols.

Deciphering the Core Components: Bithiazole and Pyrrolidine Scaffolds

The biological profile of the target compound is likely influenced by the individual and synergistic contributions of its bithiazole and pyrrolidine components. Bithiazole derivatives have demonstrated a wide array of pharmacological activities, most notably as anticancer agents.[1] Similarly, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological functions, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4]

Comparative Anticancer Activity

The primary therapeutic potential for compounds bearing the bithiazole and pyrrolidine scaffolds appears to be in oncology. Numerous studies have reported the cytotoxic effects of various derivatives against a range of human cancer cell lines.

Bithiazole Derivatives:

Research has highlighted the anticancer potential of bithiazole derivatives against various cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2).[1] For instance, certain 4,5'-bithiazole compounds have shown significant cytotoxic activity, with IC50 values in the micromolar range.[1]

Pyrrolidine Derivatives:

The pyrrolidine scaffold is a cornerstone of many anticancer agents. Spiro[pyrrolidine-oxindole] derivatives, for example, have exhibited potent antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some analogs demonstrating greater potency than the standard chemotherapeutic drug cisplatin.[5] Furthermore, 5-oxopyrrolidine derivatives have shown promising activity against human lung adenocarcinoma cells (A549).[6]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Structurally Related Compounds

Compound ClassDerivative ExampleHCT-116MCF-7HepG2A549Reference
Bithiazole Compound 12d¹> Doxorubicin-> Doxorubicin-[1]
Bithiazole Compound 12b¹> Doxorubicin-> Doxorubicin-[1]
Spiro[pyrrolidine-oxindole] Compound 5g²< 3.00< 3.005.00 ± 0.66-[5]
5-Oxopyrrolidine Compounds 18-22³---Potent[6]
Reference Drug Doxorubicin--Standard-[1]
Reference Drug Cisplatin3.00 ± 0.249.00 ± 0.299.00 ± 0.76-[5]

¹Qualitative comparison indicating higher potency than doxorubicin. ²Spirooxindole analogue 5g exhibited broad activity. ³Exerted the most potent anticancer activity against A549 cells.

Potential Antimicrobial Activity

Beyond their anticancer properties, both thiazole and pyrrolidine derivatives have been investigated for their antimicrobial effects. Thiazole-based compounds are known to possess a broad spectrum of biological activities, including antibacterial properties.[3] Similarly, pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents, with some showing selective inhibition of Gram-positive bacteria.[3][4]

Table 2: Antibacterial Activity of a Thiazole-Based Pyrrolidine Derivative

CompoundBacterial StrainActivityReference
4-F-phenyl derivative (11)Staphylococcus aureusActive[3]
Bacillus cereusActive[3]
Escherichia coliInactive[3]
Salmonella typhimuriumInactive[3]

Experimental Protocols

The biological data presented in this guide are based on established in vitro assays. The following are detailed methodologies for key experiments cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Broth Microdilution Method for Antibacterial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Bithiazole_Compound (S)-N1-(...)-dicarboxamide (Hypothetical Target) Bithiazole_Compound->Signaling_Cascade Inhibition

Caption: Hypothetical signaling pathway targeted by anticancer compounds.

mtt_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add Test Compounds & Reference Drug Incubation_24h->Compound_Addition Incubation_48h Incubate 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

A Tale of Two Scaffolds: Bithiazole and Benzothiazole Cores in Topoisomerase IIα Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy and pharmacological profile of an inhibitor. Among the privileged heterocyclic structures, bithiazole and benzothiazole have emerged as versatile frameworks for the design of potent enzyme inhibitors. This guide provides a head-to-head comparison of these two scaffolds in the context of inhibiting human DNA topoisomerase IIα, a key enzyme in cancer chemotherapy. While direct comparative studies are scarce, an analysis of discrete research efforts reveals the potential of both cores in generating highly active compounds.

Quantitative Comparison of Inhibitory Activity

To illustrate the inhibitory potential of each scaffold, we have extracted data from two independent studies targeting human DNA topoisomerase IIα. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the most potent compound from each class. It is important to note that these results were generated in separate studies and are presented here for comparative illustration.

Core StructureCompound IDTarget EnzymeIC50
BithiazoleCompound 1Human Topoisomerase IIα1.1 µM
BenzothiazoleBM3Human Topoisomerase IIα39 nM

From this comparison, the benzothiazole derivative, BM3, demonstrated significantly higher potency against human topoisomerase IIα with an IC50 value in the nanomolar range, as compared to the micromolar activity of the representative bithiazole compound.[1] This suggests that, in this particular context, the benzothiazole scaffold may offer a more advantageous starting point for the design of highly potent topoisomerase IIα inhibitors.

Experimental Protocols

The determination of inhibitory activity for both classes of compounds relied on a topoisomerase IIα DNA relaxation assay. This in vitro assay measures the ability of an inhibitor to prevent the enzyme from relaxing supercoiled DNA.

Topoisomerase IIα DNA Relaxation Assay (for Bithiazole Compound 1):

The reaction mixtures (20 μL total volume) contained 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 μg/mL BSA, 1 U of human topoisomerase IIα, and 200 ng of supercoiled pBR322 DNA. The inhibitor, Compound 1, was added at varying concentrations. The reactions were incubated for 30 minutes at 37°C and then terminated by the addition of 4 μL of a stop solution (5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol). The DNA products were then separated by electrophoresis on a 1% agarose gel, stained with ethidium bromide, and visualized under UV light. The amount of supercoiled DNA remaining was quantified to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IIα DNA Relaxation Assay (for Benzothiazole Compound BM3):

The assay was performed in a final volume of 20 μL containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, and 1 U of human topoisomerase IIα. The reaction was initiated by the addition of 300 ng of supercoiled pRYG DNA. The benzothiazole derivative, BM3, was tested at various concentrations. The mixtures were incubated at 37°C for 30 minutes, and the reaction was stopped with 2 μL of 10% SDS and 1 μL of 0.25 M EDTA. The samples were subjected to electrophoresis on a 1% agarose gel, stained with ethidium bromide, and the DNA bands were visualized to assess the level of DNA relaxation and determine the IC50 value.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a topoisomerase IIα DNA relaxation assay, a fundamental experiment for evaluating the potency of inhibitors targeting this enzyme.

G Figure 1: Workflow of Topoisomerase IIα DNA Relaxation Assay Start Start Reaction_Setup Prepare reaction mix: - Supercoiled DNA - Topoisomerase IIα - ATP & Buffer Start->Reaction_Setup Add_Inhibitor Add varying concentrations of Bithiazole or Benzothiazole inhibitor Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Stop_Reaction Terminate reaction with Stop Solution/SDS-EDTA Incubation->Stop_Reaction Gel_Electrophoresis Separate DNA forms on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualization Stain with Ethidium Bromide & Visualize under UV light Gel_Electrophoresis->Visualization Data_Analysis Quantify supercoiled vs. relaxed DNA to determine IC50 Visualization->Data_Analysis End End Data_Analysis->End

Figure 1: Workflow of Topoisomerase IIα DNA Relaxation Assay

References

assessing the purity of synthesized (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to assessing the purity of synthesized (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide via High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and drug development professionals. This guide outlines various HPLC methods, supported by experimental data, to ensure the accurate determination of compound purity, a critical step for subsequent research and development.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its efficacy and safety. For a chiral molecule like (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, it is crucial to assess not only the presence of impurities from the synthesis but also the enantiomeric purity. HPLC is a powerful and widely used technique for these assessments due to its high resolution and sensitivity.

This guide compares two primary HPLC methods for the purity assessment of the target compound: Reversed-Phase HPLC (RP-HPLC) for achiral purity and Chiral HPLC for enantiomeric purity.

Experimental Workflow

The overall process for assessing the purity of the synthesized compound is outlined below. This workflow ensures a comprehensive evaluation of both chemical and stereochemical purity.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results A Synthesized Crude Product B Column Chromatography A->B C RP-HPLC Analysis (Achiral Purity) B->C D Chiral HPLC Analysis (Enantiomeric Purity) B->D E Purity > 95%? C->E D->E F Final Pure Compound E->F Yes

Caption: Experimental workflow for purity assessment.

HPLC Method Comparison

A comparison of the performance of RP-HPLC and Chiral HPLC methods for the analysis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is summarized in the table below.

Table 1: Comparison of HPLC Methods

ParameterMethod A: Reversed-Phase HPLCMethod B: Chiral HPLC
Objective Assess purity from synthetic impuritiesDetermine enantiomeric excess
Stationary Phase C18 (Octadecyl-silica)Chiral Stationary Phase (e.g., cellulose-based)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradientsHexane/Isopropanol or Hexane/Ethanol isocratic
Resolution High resolution for a wide range of polar and non-polar impuritiesSpecifically designed to resolve enantiomers
Analysis Time Typically 15-30 minutesCan be longer due to isocratic elution
Advantages Robust, versatile, and widely availableEssential for confirming stereochemical integrity
Limitations Does not separate enantiomersNot suitable for assessing general synthetic impurities

Experimental Protocols

Detailed methodologies for the recommended HPLC experiments are provided below.

General Sample Preparation
  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Method A: Reversed-Phase HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Method B: Chiral HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Signaling Pathways and Logical Relationships

The decision-making process based on the HPLC results can be visualized as follows. This logical diagram illustrates the path from analysis to the final disposition of the synthesized batch.

decision_pathway A HPLC Data Acquisition B Peak Integration & Purity Calculation A->B C Achiral Purity > 95%? B->C D Enantiomeric Excess > 99%? C->D Yes F Repurification Required C->F No E Batch Release D->E Yes D->F No

Caption: Decision pathway for batch release.

Conclusion

The purity of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide must be rigorously assessed using orthogonal HPLC methods. A combination of reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric excess provides a comprehensive and reliable characterization of the synthesized compound. The experimental protocols and decision-making workflows presented in this guide offer a robust framework for ensuring the quality and integrity of this and other similar chiral molecules in a drug discovery and development setting.

peer-reviewed literature on the biological effects of pyrrolidine-1,2-dicarboxamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of various pyrrolidine-1,2-dicarboxamide derivatives based on peer-reviewed literature. The data presented herein is intended to facilitate research and development efforts in the fields of oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

Pyrrolidine-1,2-dicarboxamide derivatives have emerged as a promising scaffold in the development of novel anticancer agents, demonstrating potent inhibitory activity against various cancer-related targets.

Dual PI3Kα/HDAC6 Inhibition

A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6), key enzymes in cancer cell proliferation and survival.[1]

Table 1: Inhibitory Activity of Lead Compound 21j [1]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
21jPI3Kα2.9L-3630.17
HDAC626

Compound 21j demonstrated significant potency against the L-363 multiple myeloma cell line and effectively inhibited the phosphorylation of pAkt(Ser473), a downstream effector of PI3K, and induced the accumulation of acetylated α-tubulin, a substrate of HDAC6.[1]

PI3K_HDAC6_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3Kα PI3Kα Receptor Tyrosine Kinase->PI3Kα PIP3 PIP3 PI3Kα->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes HDAC6 HDAC6 α-tubulin α-tubulin HDAC6->α-tubulin Deacetylation Microtubule Stability Microtubule Stability α-tubulin->Microtubule Stability Leads to (when acetylated) Acetylated α-tubulin Acetylated α-tubulin Acetylated α-tubulin->Microtubule Stability Apoptosis Apoptosis Microtubule Stability->Apoptosis Induces Pyrrolidine-1,2-dicarboxamide Derivative (e.g., 21j) Pyrrolidine-1,2-dicarboxamide Derivative (e.g., 21j) Pyrrolidine-1,2-dicarboxamide Derivative (e.g., 21j)->PI3Kα Inhibits Pyrrolidine-1,2-dicarboxamide Derivative (e.g., 21j)->HDAC6 Inhibits

Dual inhibition of PI3Kα and HDAC6 by a pyrrolidine-1,2-dicarboxamide derivative.

Dual EGFR/CDK2 Inhibition

A novel series of pyrrolidine-carboxamide derivatives has been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]

Table 2: Inhibitory Activity of Lead Pyrrolidine-Carboxamide Derivatives [2]

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)Mean Antiproliferative IC50 (µM)
7e9528Not Reported
7g87150.90
7k10131Not Reported
7n10725Not Reported
7o9122Not Reported
Erlotinib (Ref.)80--
Dinaciclib (Ref.)-20-
Doxorubicin (Ref.)--1.10

Compound 7g exhibited potent, broad-spectrum antiproliferative activity against A-549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with greater efficacy than the standard chemotherapeutic agent doxorubicin.[2]

Dihydrofolate Reductase (DHFR) Inhibition

Pyrrolidine-based thiosemicarbazones have been synthesized and evaluated as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis.[3]

Table 3: DHFR Inhibitory Activity of Pyrrolidine-Derived Thiosemicarbazones [3]

CompoundDHFR IC50 (µM)
5d12.37 ± 0.48
5l12.38 ± 0.25
5e15.30 ± 0.26
5m16.27 ± 0.26
5g14.37 ± 0.29
5f21.18 ± 0.44
Methotrexate (Ref.)0.086 ± 0.07

Enzyme Inhibitory Activity

Beyond cancer-related targets, pyrrolidine-1,2-dicarboxamide and related structures have shown inhibitory activity against other classes of enzymes.

α-Amylase and α-Glucosidase Inhibition

Certain pyrrolidine derivatives have been investigated for their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

Table 4: Inhibitory Activity against Carbohydrate-Metabolizing Enzymes [4]

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a36.32-
3f-27.51
3g26.2418.04
Acarbose (Ref.)5.50-
Metformin (Ref.)25.31-
Prolyl Oligopeptidase (POP) Inhibition

A series of dicarboxylic acid azacycle l-prolyl-pyrrolidine amides were synthesized and showed potent inhibitory activity against prolyl oligopeptidase (POP).

Table 5: Prolyl Oligopeptidase Inhibitory Activity [5]

Compound ClassIC50 Range (nM)Most Potent InhibitorIC50 (nM)
Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides0.39 - 190003,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide0.39

Antimicrobial Activity

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Pyrrolidine carboxamides have been identified as a novel class of inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis.[6]

Table 6: Inhibitory Activity against M. tuberculosis InhA [6]

CompoundInhA IC50 (µM)
s110.66
p20< 1
p21< 1
p24< 1
d110.39

Experimental Protocols

PI3Kα/HDAC6 Enzymatic Assays

PI3Kα Assay: The inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The fluorescence intensity, which is proportional to the amount of ADP, was measured using a microplate reader.

HDAC6 Assay: The HDAC6 inhibitory activity was measured using a fluorometric assay. The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6 to produce a fluorescent product. The fluorescence was measured on a microplate reader.

EGFR/CDK2 Kinase Assays

The inhibitory activities against EGFR and CDK2 were evaluated using in vitro kinase assays. The assays typically involve incubating the purified enzyme with the test compound and a specific substrate in the presence of ATP. The phosphorylation of the substrate is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured.

DHFR Inhibition Assay

The inhibitory activity against DHFR was determined by a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by DHFR.

α-Amylase Inhibition Assay

The α-amylase inhibitory activity was assayed by measuring the amount of reducing sugar produced from starch. The reaction mixture containing the enzyme, the inhibitor, and starch solution is incubated, and the reaction is stopped by adding dinitrosalicylic acid (DNS) reagent. The absorbance of the resulting colored solution is measured at 540 nm.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate. The reaction is stopped with sodium carbonate, and the absorbance of the liberated p-nitrophenol is measured at 405 nm.

InhA Inhibition Assay

The inhibitory activity against InhA was determined using a spectrophotometric assay that monitors the oxidation of NADH at 340 nm in the presence of the enzyme, the substrate (2-trans-dodecenoyl-CoA), and the inhibitor.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme Solution Enzyme Solution Pre-incubation (Enzyme + Inhibitor) Pre-incubation (Enzyme + Inhibitor) Enzyme Solution->Pre-incubation (Enzyme + Inhibitor) Inhibitor Solution (Pyrrolidine Derivative) Inhibitor Solution (Pyrrolidine Derivative) Inhibitor Solution (Pyrrolidine Derivative)->Pre-incubation (Enzyme + Inhibitor) Substrate Solution Substrate Solution Reaction Initiation (Add Substrate) Reaction Initiation (Add Substrate) Substrate Solution->Reaction Initiation (Add Substrate) Buffer Solution Buffer Solution Buffer Solution->Pre-incubation (Enzyme + Inhibitor) Pre-incubation (Enzyme + Inhibitor)->Reaction Initiation (Add Substrate) Incubation Incubation Reaction Initiation (Add Substrate)->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Signal Measurement (e.g., Absorbance, Fluorescence) Signal Measurement (e.g., Absorbance, Fluorescence) Reaction Termination->Signal Measurement (e.g., Absorbance, Fluorescence) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Signal Measurement (e.g., Absorbance, Fluorescence)->Data Analysis (IC50 Calculation)

General workflow for in vitro enzyme inhibition assays.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Disposal and Safety Information

The proper disposal of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a proline derivative, is critical for laboratory safety and environmental protection.[1] As no specific safety data sheet (SDS) with explicit disposal instructions is publicly available, a cautious approach must be taken, treating the compound as special, hazardous waste. All procedures must be conducted in consultation with local waste disposal authorities and in accordance with national and regional regulations.[2]

Summary of Waste Management
Waste TypeRecommended Disposal MethodPersonal Protective Equipment (PPE) Required
Unused/Expired Compound Arrange for disposal as special waste through a licensed disposal company. Do not mix with other waste streams unless explicitly permitted.Chemical-resistant gloves, safety goggles, lab coat.
Contaminated Labware/Supplies Dispose of as unused product.[2] Single-use items (e.g., gloves, pipette tips) should be placed in a designated, sealed hazardous waste container.Chemical-resistant gloves, safety goggles, lab coat.
Contaminated Solutions Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Consult with your institution's environmental health and safety office.Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (if aerosolization is possible).

Detailed Disposal Protocol

The following step-by-step protocol is a general guideline. Always consult your institution's specific safety protocols and a licensed waste disposal professional before proceeding.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • If there is a risk of generating dust or aerosols, use respiratory protection.

2. Waste Segregation and Collection:

  • Solid Waste: Carefully place the solid (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, should be disposed of as contaminated waste in a separate, sealed container.[2]

  • Solutions: Do not dispose of solutions containing this compound down the drain. Collect all liquid waste in a labeled, sealed container appropriate for chemical waste.

3. Labeling and Storage:

  • Clearly label all waste containers with the full chemical name: "(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide" and any relevant hazard symbols as determined by your institution.

  • Store the waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed disposal company.

4. Professional Disposal:

  • Arrange for a licensed chemical waste disposal company to collect and dispose of the waste.

  • Provide the disposal company with all available information on the compound.

  • Follow all national and regional regulations for the transportation and disposal of chemical waste.[2]

5. Spill and Decontamination Procedures:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.

  • For solid spills, carefully sweep or vacuum (with a HEPA filter) the material and place it in a sealed container for disposal.

  • Decontaminate the affected area with an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_containers Prepare Labeled Hazardous Waste Containers segregate Segregate Waste Types (Solid, Liquid, Contaminated Items) waste_containers->segregate collect Collect Waste in Designated Containers segregate->collect seal_label Seal and Verify Labels collect->seal_label store Store in Designated Secure Area seal_label->store contact Contact Licensed Disposal Company store->contact transport Arrange for Waste Pickup and Transport contact->transport document Complete All Necessary Disposal Documentation transport->document

Caption: Disposal workflow for chemical waste.

References

Essential Safety and Operational Guidance for Handling (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance based on general laboratory safety principles for handling novel chemical compounds. As no specific safety data sheet (SDS) is available for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, this substance should be handled with the utmost caution, assuming it is potentially hazardous. All laboratory personnel must be trained in standard safety procedures and should consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

Pre-Operational Risk Assessment

Given the novelty of this compound, a thorough risk assessment is mandatory before any handling. This involves evaluating the potential hazards at every stage of the experimental workflow, from receiving and storage to use and disposal. The assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specifications & Rationale
Primary Barrier Double Nitrile GlovesProvides a primary barrier against skin contact. Double gloving is recommended to prevent exposure in case of a tear or puncture in the outer glove.
Safety GogglesProtects eyes from splashes and airborne particles. Must be ANSI Z87.1 certified.
Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills. It should be fully buttoned.
Secondary Barrier Chemical Splash ApronRecommended when handling larger quantities or when there is a significant risk of splashes.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Foot Protection Closed-toe ShoesNon-porous, closed-toe and heel shoes are mandatory to protect feet from spills.
Experimental Protocols & Handling

Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.

  • Verify that the primary container is sealed and intact.

Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, CAS number (1166227-08-2), and appropriate hazard warnings (e.g., "Potentially Hazardous - Handle with Caution").

  • Keep the container tightly sealed when not in use.

Weighing and Solution Preparation:

  • All weighing of the solid compound must be performed in a fume hood.

  • Use appropriate tools (e.g., spatulas) to handle the solid, minimizing the creation of dust.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

All waste containing (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and prevent access. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site once the material has been removed. For large spills, contact the institutional EHS department immediately.

Visual Workflow for Handling (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

G Workflow for Safe Handling of a Novel Compound cluster_prep Preparation & Weighing cluster_handling Experimental Procedure cluster_cleanup Cleanup & Disposal cluster_storage Storage prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve Transfer to Reaction Vessel experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste store Store in a Cool, Dry, Ventilated Area

Caption: Workflow for handling the novel research compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.